molecular formula C10H9BrN2 B1313235 2-(4-bromophenyl)-1-methyl-1H-imidazole CAS No. 176961-54-9

2-(4-bromophenyl)-1-methyl-1H-imidazole

Cat. No.: B1313235
CAS No.: 176961-54-9
M. Wt: 237.1 g/mol
InChI Key: CUFBERNCIVESMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-1-methyl-1H-imidazole is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-bromophenyl)-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-13-7-6-12-10(13)8-2-4-9(11)5-3-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFBERNCIVESMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001278694
Record name 2-(4-Bromophenyl)-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001278694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176961-54-9
Record name 2-(4-Bromophenyl)-1-methyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176961-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001278694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromophenyl)-1-methyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-(4-bromophenyl)-1-methyl-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-bromophenyl)-1-methyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the imidazole core via the Debus-Radziszewski reaction, followed by N-methylation to yield the final product. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate replication and further investigation.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step sequence:

  • Step 1: Synthesis of 2-(4-bromophenyl)-1H-imidazole. This intermediate is prepared using the Debus-Radziszewski reaction, a classic and versatile method for imidazole synthesis. This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (4-bromobenzaldehyde), and a source of ammonia (ammonium acetate).

  • Step 2: N-Methylation of 2-(4-bromophenyl)-1H-imidazole. The secondary amine of the imidazole ring is then methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base to yield the target compound.

This approach allows for the efficient construction of the desired molecule from readily available starting materials.

Experimental Protocols

Step 1: Synthesis of 2-(4-bromophenyl)-1H-imidazole

This protocol is adapted from the general principles of the Debus-Radziszewski imidazole synthesis.[1][2][3]

Materials:

  • 4-Bromobenzaldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-bromobenzaldehyde (1.85 g, 10 mmol) in ethanol (50 mL).

  • To this solution, add glyoxal (40% in water, 1.45 mL, 10 mmol) and ammonium acetate (7.71 g, 100 mmol).

  • Add glacial acetic acid (5 mL) to the reaction mixture to catalyze the reaction.

  • Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 200 mL of cold deionized water with stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash it with cold deionized water.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to afford 2-(4-bromophenyl)-1H-imidazole as a solid.

Step 2: Synthesis of this compound

This protocol is based on general methods for the N-alkylation of imidazoles.

Materials:

  • 2-(4-Bromophenyl)-1H-imidazole (from Step 1)

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Standard inert atmosphere glassware (Schlenk flask, etc.)

  • Magnetic stirrer

Procedure:

  • To a dry 100 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (0.44 g, 11 mmol, 60% dispersion) in anhydrous DMF (20 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-(4-bromophenyl)-1H-imidazole (2.23 g, 10 mmol) in anhydrous DMF (20 mL) to the cooled suspension.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (0.68 mL, 11 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactantsReagent/CatalystSolventTemp. (°C)Time (h)Yield (%)
14-Bromobenzaldehyde, Glyoxal, Ammonium acetateGlacial Acetic AcidEthanol80-904-675-85
22-(4-Bromophenyl)-1H-imidazole, Methyl iodideSodium HydrideAnhydrous DMF0 to RT12-1680-90

Mandatory Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Imidazole Formation cluster_step2 Step 2: N-Methylation Reactants1 4-Bromobenzaldehyde Glyoxal Ammonium Acetate Reaction1 Debus-Radziszewski Reaction Reactants1->Reaction1 Intermediate 2-(4-bromophenyl)-1H-imidazole Reaction1->Intermediate Glacial Acetic Acid, Ethanol, Reflux Reaction2 N-Methylation Intermediate->Reaction2 Product This compound Reaction2->Product 1. NaH, DMF 2. CH3I

Caption: Synthetic workflow for this compound.

Logical Relationship of Reagents

Reagent_Relationship cluster_imidazole_formation Imidazole Ring Formation cluster_methylation N-Methylation Aldehyde 4-Bromobenzaldehyde (C2-substituent source) Target This compound Aldehyde->Target Dicarbonyl Glyoxal (C4-C5 backbone) Dicarbonyl->Target Ammonia Ammonium Acetate (Nitrogen source) Ammonia->Target Base Sodium Hydride (Deprotonating agent) Base->Target MethylSource Methyl Iodide (Methyl group source) MethylSource->Target

Caption: Logical relationship of reagents in the synthesis.

References

An In-depth Technical Guide to 2-(4-bromophenyl)-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-(4-bromophenyl)-1-methyl-1H-imidazole. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Core Chemical Properties

This compound is a substituted imidazole derivative. While specific experimental data for some properties of this exact compound are not extensively published, the following tables summarize its known and predicted physicochemical characteristics. Data from closely related analogs are included for comparative purposes where noted.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 176961-54-9[1][2]
Molecular Formula C₁₀H₉BrN₂[1]
Molecular Weight 237.10 g/mol [1]
Purity ≥98%[1]
Storage Conditions Sealed in dry, 2-8℃[1]

Table 2: Computational Data for this compound

PropertyValueSource
Topological Polar Surface Area (TPSA) 17.82 Ų[1]
logP (octanol-water partition coefficient) 2.8496[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 1[1]

Table 3: Physical Properties of Structurally Similar Imidazole Derivatives

CompoundMelting Point (°C)Boiling Point (°C)Source
2-(4-Bromophenyl)-4-phenyl-1H-imidazole198Not available[3]
2,4-Bis(4-bromophenyl)-1H-imidazole194Not available[3]
4-(4-Bromophenyl)-1H-imidazole139-143Not available[4]

Spectroscopic Data

Detailed experimental spectral data for this compound is available from commercial suppliers like BLDpharm, including NMR, HPLC, and LC-MS data.[5] While the full datasets are not publicly available, general characteristics of imidazole derivatives in various spectroscopic analyses are well-documented.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Protons on the imidazole ring typically appear in the range of 6.7-7.7 ppm.[6] The methyl group protons would likely appear as a singlet further upfield. The protons on the bromophenyl ring would exhibit characteristic splitting patterns in the aromatic region. For the related compound, 2-(4-bromophenyl)-4-phenyl-1H-imidazole, signals are observed at δ 7.72 (t), 7.52 (d), 7.40 (q), and 7.28 (t) ppm in CDCl₃.[3]

  • ¹³C NMR: Carbon atoms of the imidazole ring typically resonate between 124-142 ppm.[6][7] The carbon attached to the bromine atom in the phenyl ring would show a characteristic chemical shift. For 2-(4-bromophenyl)-4-phenyl-1H-imidazole, carbon signals are observed at δ 146.0, 132.0, 128.9, 128.7, 127.2, 126.7, 124.9, and 128.8 ppm in CDCl₃.[3]

Infrared (IR) Spectroscopy: Characteristic IR absorption bands for imidazole derivatives include C=N stretching and aromatic C=C stretching vibrations.[8] For similar compounds, N-H stretching is observed around 3300-3500 cm⁻¹ for non-N-methylated imidazoles. Aromatic C-H stretching appears above 3000 cm⁻¹, and C=N and C=C stretching bands are typically found in the 1450-1600 cm⁻¹ region.[8]

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (237.10 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom. Fragmentation patterns would likely involve the cleavage of the imidazole and bromophenyl rings.

Experimental Protocols

Synthesis of 2,4-Disubstituted Imidazoles

A common and scalable method for the synthesis of 2,4-disubstituted imidazoles involves the condensation of an α-haloketone with an amidine.[9] While a specific protocol for this compound is not detailed in the literature, a general procedure can be adapted.

General Protocol:

  • Amidine Formation: The required amidine can be prepared from the corresponding nitrile.

  • Condensation Reaction:

    • A three-necked, round-bottomed flask is equipped with a reflux condenser, an addition funnel, and a mechanical stirrer.

    • The amidine hydrochloride and potassium bicarbonate are dissolved in a mixture of tetrahydrofuran (THF) and water.

    • The mixture is heated to reflux with vigorous stirring.

    • A solution of the appropriate α-bromoketone (in this case, a derivative of 4-bromoacetophenone) in THF is added dropwise through the addition funnel.

    • The reaction mixture is refluxed for several hours until completion, monitored by Thin Layer Chromatography (TLC).[9]

  • Work-up and Purification:

    • The reaction mixture is cooled, and the THF is removed under reduced pressure.

    • Water is added to the residue, and the resulting solid is collected by filtration.

    • The crude product is washed with water and then purified. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., diisopropyl ether and hexanes) or by column chromatography on silica gel.[9]

To synthesize the N-methylated target compound, a subsequent N-methylation step of the corresponding 2-(4-bromophenyl)-1H-imidazole or the use of an N-methylated amidine precursor would be necessary.[10]

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of and quantifying imidazole derivatives.[11]

General HPLC Method Parameters:

  • Column: A reverse-phase column, such as a C8 or C18, is typically used.[12]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is common. The pH of the buffer can be adjusted to optimize separation.[12]

  • Detection: UV detection is suitable for aromatic compounds like this, with the detection wavelength typically set around the absorbance maximum of the imidazole derivative (e.g., 210-300 nm).[11][12]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[12]

Biological Activity

While specific biological activities for this compound have not been reported, the imidazole scaffold is a key feature in many biologically active molecules.[13] Imidazole derivatives are known to exhibit a wide range of pharmacological properties, including:

  • Antifungal and Antibacterial activity [13]

  • Anti-inflammatory and Analgesic activity [13]

  • Anticancer activity [13]

  • Antiviral activity [13]

The specific biological profile of this compound would need to be determined through dedicated screening and in vitro/in vivo studies. For instance, some imidazole derivatives have been investigated as TAK1 inhibitors for potential anticancer applications.[14]

Visualizations

The following diagrams illustrate a general workflow for the synthesis and analysis of this compound and a conceptual representation of a potential biological screening cascade.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Starting Materials (Amidine & α-Haloketone) reaction Condensation Reaction start->reaction Reflux in THF/Water workup Work-up & Crude Product reaction->workup Cooling & Filtration purification Recrystallization or Column Chromatography workup->purification hplc Purity Check (HPLC) purification->hplc nmr Structure Elucidation (NMR) purification->nmr ms Mass Verification (MS) purification->ms ir Functional Group ID (IR) purification->ir final_product Pure 2-(4-bromophenyl)- 1-methyl-1H-imidazole hplc->final_product Purity ≥ 98% nmr->final_product ms->final_product ir->final_product

Caption: General workflow for the synthesis and characterization of the target compound.

biological_screening_pathway cluster_screening Biological Screening Cascade compound This compound in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) compound->in_vitro Primary Screening cell_based Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) in_vitro->cell_based Hit Confirmation in_vivo In Vivo Models (e.g., Animal Models of Disease) cell_based->in_vivo Lead Generation lead Lead Compound Identification in_vivo->lead Preclinical Candidate

Caption: Conceptual pathway for biological activity screening of the target compound.

References

Physicochemical Characteristics of 2-(4-bromophenyl)-1-methyl-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 2-(4-bromophenyl)-1-methyl-1H-imidazole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document combines information from commercial suppliers, computational predictions, and established experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers utilizing this compound in drug discovery and development.

Core Physicochemical Data

Table 1: General and Chemical Properties

PropertyValueSource
CAS Number 176961-54-9[1][2]
Molecular Formula C₁₀H₉BrN₂[1]
Molecular Weight 237.10 g/mol [1]
Physical Form PowderCommercial Suppliers
Purity ≥98%[1][3]
SMILES CN1C=CN=C1C2=CC=C(C=C2)Br[1]

Table 2: Computed Physicochemical Properties

PropertyValueSource
Topological Polar Surface Area (TPSA) 17.82 Ų[1]
LogP (Octanol-Water Partition Coefficient) 2.8496[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 1[1]

Note on Data Gaps: Extensive searches of scientific databases did not yield experimentally determined values for the melting point, boiling point, specific solubility in various solvents, or the pKa of this compound. The subsequent sections of this guide detail the standard experimental protocols that can be employed to determine these crucial parameters.

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for the experimental determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Method

  • Sample Preparation: A small quantity of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point. A sharp melting range (0.5-1 °C) is indicative of high purity.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement A Dry Powdered Sample B Pack into Capillary Tube A->B C Place in Melting Point Apparatus B->C D Heat Slowly (1-2 °C/min) C->D E Observe and Record Melting Range D->E

Workflow for Melting Point Determination.
Solubility Determination

Determining the solubility of a compound in various solvents is essential for its formulation and delivery. Imidazoles are generally soluble in polar solvents.[4]

Methodology: Shake-Flask Method

  • Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane.

  • Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, the suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantification: The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).

Solubility_Determination cluster_prep Preparation cluster_analysis Analysis A Add Excess Solid to Solvent B Seal and Agitate at Constant Temperature A->B C Filter to Remove Undissolved Solid B->C D Analyze Filtrate (e.g., HPLC) C->D E Quantify Concentration D->E pKa_Determination A Dissolve Compound in Solvent with Electrolyte B Titrate with Standardized Acid or Base A->B C Monitor pH Continuously B->C D Plot pH vs. Titrant Volume C->D E Determine pKa from Inflection Point of the Curve D->E NMR_Workflow cluster_prep Sample Preparation cluster_acq_analysis Acquisition & Analysis A Dissolve Sample in Deuterated Solvent B Add Reference Standard (e.g., TMS) A->B C Acquire ¹H and ¹³C NMR Spectra B->C D Process and Analyze Spectra C->D E Determine Chemical Shifts, Multiplicities, and Coupling Constants D->E

References

An In-depth Technical Guide to the Molecular Structure of 2-(4-bromophenyl)-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Properties

2-(4-bromophenyl)-1-methyl-1H-imidazole possesses a core imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms. It is substituted at the 1-position with a methyl group and at the 2-position with a 4-bromophenyl group. The presence of the bromine atom and the N-methyl group significantly influences the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions.

Physicochemical and Computational Data

Quantitative data for this compound, sourced from commercial suppliers and computational models, are summarized in Table 1. This data provides a snapshot of the molecule's key chemical descriptors.

PropertyValueSource
Molecular Formula C₁₀H₉BrN₂ChemScene, BLDpharm
Molecular Weight 237.10 g/mol ChemScene, BLDpharm
CAS Number 176961-54-9ChemScene, BLDpharm
Topological Polar Surface Area (TPSA) 17.82 ŲChemScene
logP (octanol-water partition coefficient) 2.8496ChemScene
Hydrogen Bond Acceptors 2ChemScene
Hydrogen Bond Donors 0ChemScene
Rotatable Bonds 1ChemScene

Table 1: Physicochemical and Computational Properties of this compound.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed scientific literature, a plausible and efficient synthetic route can be devised based on established methods for the synthesis of 2-aryl-1-methyl-imidazoles. A general and robust method involves the condensation of an α-haloketone with an amidine, followed by N-methylation.

Proposed Synthetic Pathway

A logical synthetic approach to this compound is outlined below. This multi-step synthesis is based on well-documented reactions in heterocyclic chemistry.

G cluster_0 Step 1: Synthesis of 2-(4-bromophenyl)-1H-imidazole cluster_1 Step 2: N-Methylation A 4-Bromophenacyl bromide R1 Condensation A->R1 B Formamidine acetate B->R1 C Ammonia C->R1 D 2-(4-bromophenyl)-1H-imidazole E 2-(4-bromophenyl)-1H-imidazole R1->D R2 Methylation E->R2 F Methylating agent (e.g., Methyl iodide) F->R2 G Base (e.g., Sodium hydride) G->R2 H This compound R2->H

Figure 1: Proposed synthetic workflow for this compound.

General Experimental Protocol for Synthesis

The following is a generalized experimental protocol that can be adapted for the synthesis of this compound.

Step 1: Synthesis of 2-(4-bromophenyl)-1H-imidazole

  • Reaction Setup: To a solution of 4-bromophenacyl bromide (1.0 eq) in a suitable solvent such as ethanol, add formamidine acetate (2.0 eq) and a source of ammonia (e.g., ammonium hydroxide, excess).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: N-Methylation of 2-(4-bromophenyl)-1H-imidazole

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-bromophenyl)-1H-imidazole (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C and add a strong base such as sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at this temperature for 30 minutes.

  • Methylation: Add a methylating agent, for example, methyl iodide (1.2 eq), dropwise to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification: Quench the reaction carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this compound is not available in the reviewed literature, this section provides predicted NMR data based on established chemical shift values for similar imidazole derivatives.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Imidazole H-4, H-57.0 - 7.5d, d
Phenyl H-2', H-6'7.5 - 7.7d
Phenyl H-3', H-5'7.6 - 7.8d
N-Methyl (CH₃)3.7 - 4.0s

Table 2: Predicted ¹H NMR chemical shifts for this compound.

Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
N-Methyl (CH₃)30 - 35
Imidazole C-4, C-5120 - 130
Phenyl C-2', C-6'128 - 132
Phenyl C-3', C-5'131 - 135
Phenyl C-4' (C-Br)120 - 125
Phenyl C-1'130 - 135
Imidazole C-2145 - 150

Table 3: Predicted ¹³C NMR chemical shifts for this compound.

Potential Biological Significance and Signaling Pathways

Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The imidazole ring can act as a bioisostere for other functional groups and can participate in hydrogen bonding and metal coordination within biological systems.

While no specific biological studies have been reported for this compound, its structural motifs suggest potential areas of investigation. The 4-bromophenyl group is a common substituent in pharmacologically active molecules and can influence binding affinity and metabolic stability.

A generalized logical workflow for the preliminary biological evaluation of a novel compound like this compound is presented below.

G A Synthesis and Purification of This compound B Structural Characterization (NMR, MS, etc.) A->B C In vitro Screening (e.g., Enzyme assays, Receptor binding assays) B->C D Cell-based Assays (e.g., Cytotoxicity, Proliferation) C->D E Hit Identification C->E D->E F Lead Optimization E->F

Figure 2: General workflow for the biological evaluation of a novel chemical entity.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in the field of medicinal chemistry. This guide has provided a summary of its known properties, a plausible synthetic route with a general experimental protocol, and predicted spectroscopic data. The absence of detailed experimental characterization in the current literature highlights an opportunity for further research to synthesize this compound, confirm its structure unequivocally, and explore its potential biological activities. The methodologies and predictive data presented herein offer a solid starting point for such endeavors.

The Diverse Biological Activities of Imidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, serves as a pivotal scaffold in medicinal chemistry. Its unique structural features, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, have made it a privileged structure in the design of therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted biological activities of imidazole derivatives, focusing on their anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and the underlying mechanisms of action, including key signaling pathways.

Anticancer Activity

Imidazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1]

Quantitative Data for Anticancer Activity:

The anticancer efficacy of various imidazole derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of the reported IC50 values for selected imidazole derivatives against various cancer cell lines.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Benzoyl-imidazole5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl)imidazoleSW480 (colorectal)0.0274[2]
HCT116 (colorectal)0.0231[2]
Caco-2 (colorectal)0.0331[2]
1-Substituted-2-aryl imidazoleCompound exampleMDA-MB-468 (breast)0.08 - 1.0[2]
MDA-MB-231 (breast)0.08 - 1.0[2]
T47D (breast)0.08 - 1.0[2]
HCT-15 (colon)0.08 - 1.0[2]
HT29 (colon)0.08 - 1.0[2]
HeLa (cervical)0.08 - 1.0[2]
Imidazole-platin(II) complexPtMet-2-PAMAMMCF-7 (breast)Not specified[3]
MDA-MB-231 (breast)Not specified[3]
Imidazole derivativeCompound C15A375 (melanoma)16.1[4]
B16 (melanoma)31.6[4]
Imidazole derivativeCompound C17PANC-1 (pancreatic)0.063[5]
ASPC-1 (pancreatic)0.062[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6][7][8][9]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazole derivative in a suitable solvent and add them to the wells containing the cells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Anticancer Activity

Imidazole derivatives exert their anticancer effects by modulating various signaling pathways. One of the key mechanisms involves the induction of apoptosis through the p53 and MAP kinase pathways.[3][4]

anticancer_pathway cluster_stimulus External/Internal Stimuli cluster_cell Cancer Cell Imidazole Derivative Imidazole Derivative ROS ROS Imidazole Derivative->ROS induces p53 p53 ROS->p53 activates MAPK MAPK ROS->MAPK activates Bax Bax p53->Bax upregulates Bcl-2 Bcl-2 p53->Bcl-2 downregulates Caspases Caspases MAPK->Caspases activates Bax->Caspases activates Bcl-2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis triggers

Caption: Imidazole derivatives induce apoptosis in cancer cells.

Antifungal Activity

Imidazole derivatives are a cornerstone of antifungal therapy, with well-established drugs like clotrimazole, miconazole, and ketoconazole in widespread clinical use. Their primary mechanism of action involves the disruption of fungal cell membrane integrity.

Quantitative Data for Antifungal Activity:

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antifungal activity of a compound. It represents the lowest concentration of an agent that inhibits the visible growth of a microorganism.

Derivative ClassCompoundFungal StrainMIC (µg/mL)Reference
Imidazole-2,4-dienoneCompound 31Candida albicans ATCC 900288[10]
Candida albicans 64110 (fluconazole-resistant)8[10]
Compound 42Candida albicans ATCC 900288[10]
Candida albicans 64110 (fluconazole-resistant)8[10]
1-Alkyl-4-(3,4-dichlorophenyl)imidazolen-propyl derivativeTrichophyton spp.Not specified[7]
n-butyl derivativeTrichophyton spp.Not specified[7]
isobutyl derivativeTrichophyton spp.Not specified[7]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the MIC of antifungal agents.[11][12][13][14][15]

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain from a fresh culture.

  • Compound Dilution: Perform serial twofold dilutions of the imidazole derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Inoculate each well with the prepared fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of imidazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[16][17][18][19][20] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.

ergosterol_pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol 14α-demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol 14α-demethylase 14-demethyl Lanosterol 14-demethyl Lanosterol Ergosterol Ergosterol 14-demethyl Lanosterol->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane component of Imidazole Derivative Imidazole Derivative Imidazole Derivative->Lanosterol 14α-demethylase inhibits Lanosterol 14α-demethylase->14-demethyl Lanosterol

Caption: Imidazole derivatives inhibit ergosterol biosynthesis.

Antibacterial Activity

Certain imidazole derivatives, particularly nitroimidazoles, exhibit potent antibacterial activity, especially against anaerobic bacteria and some protozoa.

Quantitative Data for Antibacterial Activity:

The antibacterial efficacy of imidazole derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC).

Derivative ClassCompoundBacterial StrainMIC (µg/mL)Reference
Nitroimidazole/1,3,4-oxadiazole hybridCompound 11Escherichia coli1.56 - 3.13
Staphylococcus aureus1.56 - 3.13
Bacillus subtilis1.56 - 3.13
Pseudomonas aeruginosa1.56 - 3.13
Compound 12Escherichia coli1.56 - 6.25
Staphylococcus aureus1.56 - 6.25
Bacillus subtilis1.56 - 6.25
Pseudomonas aeruginosa1.56 - 6.25
Benzene sulfonated metronidazoleM1Staphylococcus aureus250[21]
Phenylacetamide metronidazoleM3Streptococcus B187.5[21]
Nitroimidazole derivativeCompound 4eMetronidazole-resistant H. pylori8 (MIC50)[22]
Compound 5Metronidazole-resistant H. pylori16 (MIC90)[22]
Compound 6Metronidazole-resistant H. pylori16 (MIC90)[22]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

The determination of MIC for antibacterial agents follows a similar protocol to that of antifungal susceptibility testing.[23][24][25][26][27]

  • Inoculum Preparation: A standardized suspension of the target bacterium is prepared from a fresh culture.

  • Compound Dilution: Serial twofold dilutions of the imidazole derivative are made in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity

Benzimidazole derivatives, in particular, have demonstrated significant potential as antiviral agents, with activity against a range of DNA and RNA viruses.

Quantitative Data for Antiviral Activity:

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

Derivative ClassCompoundVirusEC50 (µM)Reference
Benzimidazole derivativeCompound 3Coxsackievirus B49-10[10]
Compound 7Coxsackievirus B49-10[10]
Benzimidazole derivative14 compoundsCoxsackievirus B59 - 17[28]
7 compoundsRespiratory Syncytial Virus (RSV)5 - 15[28]
Benzimidazole derivative7h-ZLassa virus (pseudovirus)0.00758[29]
7d-ZLassa virus (pseudovirus)0.01546[29]
13cLassa virus (pseudovirus)0.01123[29]
13dLassa virus (pseudovirus)0.00987[29]
13fLassa virus (pseudovirus)0.01345[29]
Benzimidazole-coumarin conjugateCompound exampleHepatitis C Virus3.4[5]
Compound exampleHepatitis C Virus4.1[5]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[30][31][32][33][34]

  • Cell Seeding: A confluent monolayer of host cells susceptible to the virus is prepared in a multi-well plate.

  • Virus Infection: The cell monolayer is infected with a known amount of virus.

  • Compound Treatment: After a short adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing various concentrations of the imidazole derivative.

  • Incubation: The plates are incubated for a period sufficient for the virus to form plaques (localized areas of cell death).

  • Plaque Visualization: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques is counted for each compound concentration, and the percentage of plaque reduction compared to the untreated control is calculated. The EC50 value is determined from the dose-response curve.

Anti-inflammatory Activity

Imidazole derivatives have been investigated for their anti-inflammatory properties, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.

Quantitative Data for Anti-inflammatory Activity:

The anti-inflammatory potential is often assessed by the IC50 value for the inhibition of COX enzymes.

Derivative ClassCompoundTargetIC50 (nM)Reference
N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amideAA6p38 MAP kinase403.57[35]

Experimental Protocol: COX Enzyme Inhibition Assay

The ability of a compound to inhibit COX-1 and COX-2 can be determined using commercially available assay kits or by monitoring the production of prostaglandins.[36][37][38][39][40]

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the substrate, arachidonic acid.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the imidazole derivative.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Product Detection: After a specific incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) or other prostanoids produced, typically using an enzyme-linked immunosorbent assay (ELISA) or other detection methods.

  • Data Analysis: Calculate the percentage of inhibition of COX activity for each compound concentration and determine the IC50 value.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of imidazole derivatives are often mediated by the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of inflammatory responses.[35]

anti_inflammatory_pathway Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK MAPK MAPK Inflammatory Stimulus->MAPK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines upregulates MAPK->Pro-inflammatory Cytokines upregulates Imidazole Derivative Imidazole Derivative Imidazole Derivative->IKK inhibits Imidazole Derivative->MAPK inhibits

Caption: Imidazole derivatives inhibit inflammatory pathways.

The imidazole scaffold has proven to be a remarkably versatile platform for the development of a wide array of biologically active compounds. The derivatives discussed in this guide demonstrate significant potential in combating a range of diseases, from cancer and microbial infections to viral illnesses and inflammatory conditions. The provided quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel and more effective imidazole-based therapeutics. Further exploration of structure-activity relationships and optimization of lead compounds will undoubtedly continue to unlock the full therapeutic potential of this important class of molecules.

References

"2-(4-bromophenyl)-1-methyl-1H-imidazole as a building block in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: 2-(4-bromophenyl)-1-methyl-1H-imidazole as a Building Block in Medicinal Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1][2] It is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of biologically active compounds, including the essential amino acid histidine.[1][3][4] Imidazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][5]

This guide focuses on a specific, high-value building block: This compound . With the molecular formula C₁₀H₉BrN₂ and a molecular weight of 237.10 g/mol , this compound serves as a crucial intermediate in the synthesis of complex therapeutic agents.[6][7][8] Its structure is particularly relevant for developing ATP-competitive kinase inhibitors, where the bromophenyl group provides a critical "handle" for synthetic elaboration through cross-coupling reactions, enabling the systematic optimization of drug candidates.[9]

Synthesis and Availability

While various methods exist for synthesizing substituted imidazoles, such as the Debus or van Leusen syntheses, this compound is readily accessible as a research chemical.[3][4] Its commercial availability from multiple chemical suppliers facilitates its direct use in drug discovery programs without the need for multi-step de novo synthesis.[6][8][10]

The core utility of this building block lies in the reactivity of its bromine atom, which is ideal for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is frequently employed to append new aryl or heteroaryl moieties, a key step in building the complex architectures of modern kinase inhibitors.[9]

Core Application: A Scaffold for p38 MAPK Inhibitors

A primary application for the this compound scaffold is in the development of inhibitors targeting p38 mitogen-activated protein kinase (MAPK).

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical intracellular signaling cascade that responds to extracellular stress stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[11][12] The pathway involves a tiered series of kinases, where upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6, phosphorylate and activate p38 MAPK.[11] Activated p38 then phosphorylates downstream substrates, leading to cellular responses such as inflammation, apoptosis, and cell differentiation.[13][14] Dysregulation of this pathway is implicated in a host of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative conditions like Alzheimer's disease.[12][14]

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_cellular Cellular Response Stress Environmental Stress MKK3_6 MKK3 / MKK6 Stress->MKK3_6 Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MKK3_6 p38 p38 MAPK (α, β, γ, δ) MKK3_6->p38 Phosphorylation MK2 MK2 / ATF2 p38->MK2 Phosphorylation Response Inflammation Apoptosis Gene Expression MK2->Response

Caption: The p38 MAPK signaling cascade.
Role of the Building Block in Inhibitor Design

The 2-phenyl-imidazole motif is a classic pharmacophore for ATP-competitive p38 MAPK inhibitors. The this compound building block provides a robust starting point for lead optimization. The bromine atom serves as a versatile anchor for introducing chemical diversity, allowing researchers to fine-tune potency, selectivity, and pharmacokinetic properties.

Lead_Optimization cluster_derivatives Diverse Lead Compounds BuildingBlock This compound (Starting Building Block) Reaction Suzuki-Miyaura Cross-Coupling BuildingBlock->Reaction Derivative1 Derivative A (Improved Potency) Reaction->Derivative1 Derivative2 Derivative B (Enhanced Selectivity) Reaction->Derivative2 Derivative3 Derivative C (Better PK Profile) Reaction->Derivative3

Caption: Use of the building block in lead optimization.

Quantitative Data for Imidazole-Based Inhibitors

The following tables summarize the biological activity of well-characterized p38 MAPK inhibitors and other imidazole derivatives. This data provides a benchmark for the therapeutic potential of compounds synthesized using the this compound scaffold.

Table 1: In Vitro Activity of Reference p38 MAPK Inhibitors This table presents IC₅₀ values for common pyridinyl imidazole-based p38 MAPK inhibitors, which represent the target class of molecules often synthesized from related building blocks.

Compoundp38α (MAPK14) IC₅₀ (nM)p38β (MAPK11) IC₅₀ (nM)p38γ (MAPK12) IC₅₀ (nM)p38δ (MAPK13) IC₅₀ (nM)Reference
SB20358050 - 500500>10,000>10,000[11]
SB20219050100>10,000>10,000[11]
Doramapimod (BIRB 796)3865200520[11]
Neflamapimod (VX-745)10220No InhibitionNo Data[11]
VX-702~5~70No DataNo Data[11]
SB23906344No DataNo ActivityNo Activity[11]

Note: IC₅₀ values can vary based on specific assay conditions, such as ATP concentration and substrate used.[11]

Table 2: Biological Activity of Other Synthesized Imidazole Derivatives This table showcases the broader therapeutic potential of the imidazole scaffold in different disease areas.

Compound ClassBiological ActivityTarget Organism/AssayPotency (MIC or IC₅₀)Reference
N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amidesAnti-inflammatoryp38 MAP Kinase InhibitionIC₅₀ = 403.57 nM (Compound AA6)[15]
Imidazole-dienone derivativesAntifungalCandida albicans (Fluconazole-resistant)MIC = 8 µg/mL (Compound 31)[16]
Imidazole-dienone derivativesAntibacterialStaphylococcus aureusMIC = 4 µg/mL (Compound 42)[16]

Experimental Protocols

Detailed and reproducible protocols are essential for drug discovery research. Below are methodologies for the synthesis and evaluation of inhibitors derived from the this compound building block.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for coupling the building block with a boronic acid to generate more complex derivatives.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

  • Solvent and Base Addition: Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) followed by an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

In Vitro p38α Kinase Inhibition Assay (Radiometric Method)

This protocol measures the incorporation of radiolabeled phosphate into a substrate to quantify kinase activity.[11][17]

  • Kinase Reaction Mix: In a 96-well plate, prepare a reaction mixture containing kinase assay buffer, recombinant human p38α enzyme, and a suitable substrate (e.g., ATF2 peptide).[11]

  • Inhibitor Addition: Add the test compound (dissolved in DMSO) across a range of concentrations. Include a vehicle-only control (DMSO) for 100% activity and a no-enzyme control for background.

  • Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP to each well.[11]

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.[11][17]

  • Termination and Spotting: Terminate the reaction and spot an aliquot of the reaction mixture from each well onto phosphocellulose P81 paper.[17]

  • Washing: Wash the phosphocellulose squares multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.[17]

  • Quantification: Measure the radioactivity remaining on the paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro p38α Kinase Inhibition Assay (Luminescence-based, ADP-Glo™)

This non-radioactive assay quantifies kinase activity by measuring the amount of ADP produced.[11][18]

  • Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor (diluted in series) or DMSO vehicle control.[18]

  • Kinase/Substrate Addition: Add the p38α kinase and peptide substrate master mix to each well.[18]

  • Reaction Initiation: Add ATP solution to each well to start the kinase reaction. The final ATP concentration should be near the Kₘ for the enzyme.[18]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[18]

  • Reaction Termination: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[11]

  • ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.[11]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

Assay_Workflow cluster_invitro In Vitro Screening cluster_incell Cell-Based Validation Start Start: Synthesized Imidazole Derivatives PrimaryAssay Primary Screen: Biochemical Kinase Assay (e.g., Radiometric or Luminescence) Start->PrimaryAssay IC50 Hit Confirmation & IC₅₀ Determination PrimaryAssay->IC50 SecondaryAssay Secondary Screen: Cellular Phospho-p38 Assay (ELISA or HCS) IC50->SecondaryAssay Tox Cytotoxicity Assays SecondaryAssay->Tox LeadOpt Lead Optimization & Further Development Tox->LeadOpt

Caption: Experimental workflow for screening inhibitors.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its structural features make it an ideal scaffold for the synthesis of kinase inhibitors, particularly those targeting the p38 MAPK pathway. The presence of a synthetically tractable bromine atom allows for extensive structure-activity relationship (SAR) studies through well-established cross-coupling chemistry. By leveraging this key intermediate, researchers can efficiently generate diverse libraries of novel compounds, accelerating the discovery and development of next-generation therapeutics for inflammatory and other diseases.

References

Potential Therapeutic Applications of Substituted Imidazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique electronic characteristics and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[1] Substituted imidazoles, in particular, have demonstrated a broad spectrum of pharmacological activities, leading to their development as potent drugs for a multitude of diseases. This technical guide provides an in-depth overview of the therapeutic applications of substituted imidazoles, with a focus on their anticancer, antifungal, antimicrobial, and anti-inflammatory properties.

Anticancer Applications

Substituted imidazoles have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism by which substituted imidazoles exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2] Key kinase targets include Epidermal Growth Factor Receptor (EGFR) and p38 Mitogen-Activated Protein Kinase (MAPK).[2][3] By blocking the ATP-binding site of these kinases, substituted imidazoles can halt downstream signaling cascades that promote cell growth and survival.

Furthermore, several imidazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[4][5] This can be achieved through various mechanisms, including the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase, and the modulation of apoptotic regulatory proteins such as the Bcl-2 family and caspases.[5][6]

Signaling Pathway: p38 MAPK Inhibition by Substituted Imidazoles

p38_MAPK_pathway stress Stress Stimuli (e.g., UV, Cytokines) tak1 TAK1 stress->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 downstream Downstream Targets (e.g., ATF2, p53) p38->downstream inflammation_apoptosis Inflammation, Apoptosis, Cell Cycle Arrest downstream->inflammation_apoptosis imidazole Substituted Imidazole imidazole->p38 Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway by substituted imidazoles.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted imidazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
Kim-161T24 (Urothelial Carcinoma)56.11[7]
Kim-111T24 (Urothelial Carcinoma)67.29[7]
Compound 22A549 (Lung), HeLa (Cervical), HepG2 (Liver), MCF-7 (Breast)0.15, 0.21, 0.33, 0.17[2]
Compound 43MCF-7 (Breast)0.8[2]
Purine 46MDA-MB-231 (Breast)1.22[2]
Purine 48MDA-MB-231 (Breast)2.29[2]
Fused Imidazole 16MDA-MB-231, T47D, A549, MCF-72.29 - 9.96[8]
Fused Imidazole 17MDA-MB-231, T47D, A549, MCF-72.29 - 9.96[8]

Antifungal Applications

Imidazole-based compounds are a cornerstone of antifungal therapy, widely used to treat a variety of fungal infections.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of antifungal action for most imidazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol.[9] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[9] By inhibiting its synthesis, imidazole antifungals disrupt the integrity and function of the fungal cell membrane, leading to fungal cell death.[9]

Signaling Pathway: Ergosterol Biosynthesis Inhibition

ergosterol_biosynthesis acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol demethylase Lanosterol 14α-demethylase lanosterol->demethylase ergosterol Ergosterol demethylase->ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation imidazole Substituted Imidazole imidazole->demethylase Inhibition

Caption: Inhibition of ergosterol biosynthesis by substituted imidazoles.

Antimicrobial Applications

In addition to their antifungal properties, many substituted imidazoles exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a drug that inhibits the visible growth of a microorganism, for selected substituted imidazole derivatives.

Compound IDBacterial StrainMIC (µg/mL)Reference
HL1Staphylococcus aureus625[10]
HL1MRSA1250[10]
HL2Staphylococcus aureus625[10]
HL2MRSA625[10]
HL2Escherichia coli2500[10]
Compound 3bBacillus subtilis4[11]
Compound 3bEscherichia coli128[11]

Anti-inflammatory Applications

Substituted imidazoles have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Mechanism of Action: COX and p38 MAPK Inhibition

A major mechanism of anti-inflammatory action for certain imidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[12] Additionally, as mentioned in the anticancer section, inhibition of the p38 MAPK pathway plays a crucial role in mediating the anti-inflammatory response by reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3]

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

paw_edema_workflow start Start animal_prep Animal Acclimatization (Rats/Mice) start->animal_prep baseline Baseline Paw Volume Measurement animal_prep->baseline treatment Administer Test Compound (Substituted Imidazole) or Vehicle baseline->treatment carrageenan Inject Carrageenan into Paw treatment->carrageenan measurement Measure Paw Volume at Timed Intervals carrageenan->measurement analysis Calculate % Inhibition of Edema measurement->analysis end End analysis->end

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Substituted Imidazoles: Debus-Radziszewski Reaction

The Debus-Radziszewski synthesis is a classic and versatile method for the preparation of substituted imidazoles.[13]

General Procedure:

  • A mixture of a 1,2-dicarbonyl compound (e.g., benzil) (1 mmol), an aldehyde (1 mmol), and ammonium acetate (2.5 mmol) is prepared.[14]

  • The reaction mixture is heated, often under solvent-free conditions or in a solvent such as ethanol or acetic acid.[14][15]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[14]

  • Upon completion, the reaction mixture is cooled, and the solid product is typically collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired substituted imidazole.[16]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][17]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the substituted imidazole compounds and incubate for a specified period (e.g., 48 or 72 hours).[7]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[7] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[18][19]

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the substituted imidazole compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[19]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[18]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension.[18]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[18]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[19]

Apoptosis Detection: Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample and can be employed to observe the cleavage of key apoptotic proteins.[20]

Protocol:

  • Protein Extraction: Lyse cells treated with the substituted imidazole compound to extract total protein.[20]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[20]

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an apoptosis marker (e.g., cleaved caspase-3, cleaved PARP).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).[20]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the cleaved forms of caspases and PARP indicates the induction of apoptosis.

Conclusion

Substituted imidazoles represent a versatile and highly valuable class of compounds in drug discovery. Their diverse therapeutic applications, spanning from oncology to infectious and inflammatory diseases, underscore the importance of this heterocyclic scaffold. The continued exploration of novel substitution patterns and the elucidation of their detailed mechanisms of action will undoubtedly lead to the development of new and improved imidazole-based therapeutics. This guide provides a foundational understanding of the current landscape of substituted imidazole research, offering valuable insights for professionals engaged in the pursuit of innovative medicines.

References

The Enigmatic Profile of 2-(4-bromophenyl)-1-methyl-1H-imidazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-bromophenyl)-1-methyl-1H-imidazole is a substituted imidazole compound cataloged with the CAS number 176961-54-9. While commercially available and possessing a structure suggestive of potential biological activity, a comprehensive review of publicly accessible scientific literature and patent databases does not reveal a detailed history of its discovery, initial synthesis, or specific biological characterization. This technical guide consolidates the available physicochemical data for this compound and provides a generalized synthetic context based on established imidazole synthesis methodologies. The lack of specific published research on this molecule presents both a challenge and an opportunity for novel investigation into its properties and potential applications.

Introduction to the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and its presence in key biological molecules like the amino acid histidine make it a "privileged structure" in drug design.[1] Derivatives of imidazole have demonstrated a vast spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The substitution pattern on the imidazole core is a critical determinant of its biological activity, making compounds like this compound subjects of interest for screening and development.

Physicochemical Properties of this compound

Quantitative data for this compound is primarily available from chemical suppliers. A summary of these properties is presented in Table 1.

PropertyValueSource
CAS Number 176961-54-9Multiple
Molecular Formula C₁₀H₉BrN₂Multiple
Molecular Weight 237.1 g/mol Multiple
Physical Form Solid / PowderSupplier Data
Purity ≥95%Supplier Data
Storage Conditions Room temperature, sealed in dry conditionsSupplier Data
InChI Key CUFBERNCIVESMY-UHFFFAOYSA-NSupplier Data

Historical Context and Discovery

A thorough search of scientific databases and patent literature did not yield specific information regarding the initial discovery or the principal investigators involved in the first synthesis of this compound. The compound is listed in the catalogs of several chemical suppliers, indicating its synthesis for research and development purposes. It is plausible that this molecule was first synthesized as part of a larger chemical library for high-throughput screening or as an intermediate in a multi-step synthesis, with its individual characterization not being the primary focus of a dedicated publication.

Synthetic Methodologies: A Generalized Approach

While a specific, published experimental protocol for the synthesis of this compound is not available, its structure lends itself to common synthetic routes for 1,2-disubstituted imidazoles. A plausible and widely utilized method involves the reaction of a 2-bromo-1-(4-bromophenyl)ethan-1-one with N-methylformamide, or a multi-step process involving the formation of the imidazole ring followed by N-methylation. A generalized workflow for one such potential synthetic pathway is depicted below. It is crucial to note that this is a hypothetical pathway and has not been experimentally verified for this specific compound from a cited source.

G cluster_0 Hypothetical Synthesis of this compound A 4-Bromoacetophenone B 2-Bromo-1-(4-bromophenyl)ethan-1-one A->B Bromination (e.g., Br2, HBr) C 2-(4-bromophenyl)-1H-imidazole B->C Reaction with N-formyl-N-methylformamide or similar reagent D This compound C->D N-methylation (e.g., CH3I, NaH)

A possible synthetic route to the target compound.

Potential Biological Significance and Future Directions

The biological activity of this compound has not been specifically reported. However, the structural motifs present in the molecule are of interest in drug discovery. The 2-arylimidazole core is a feature of many biologically active compounds. The presence of a bromine atom on the phenyl ring can influence the pharmacokinetic properties of the molecule, potentially enhancing its binding affinity to target proteins through halogen bonding and increasing its lipophilicity.

The lack of published data on this compound presents a clear opportunity for further research. Key areas for investigation would include:

  • Definitive Synthesis and Characterization: Development and publication of a robust, high-yield synthesis protocol followed by comprehensive characterization using modern analytical techniques (NMR, MS, X-ray crystallography).

  • Biological Screening: Evaluation of the compound's activity across a range of biological targets, including but not limited to, anti-cancer, antimicrobial, and anti-inflammatory assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to determine the impact of modifications to the phenyl and methyl substituents on any identified biological activity.

Conclusion

This compound remains a molecule of potential interest primarily due to its chemical structure, which is common to many pharmacologically active agents. While its history and specific discovery are not documented in accessible literature, the compound is available for investigation. The data presented here summarizes the current knowledge and highlights the significant gaps that future research could address. For scientists and researchers in drug development, this compound represents an unexplored chemical entity that warrants further investigation to unlock its potential therapeutic value.

References

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions Using 2-(4-bromophenyl)-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the utilization of 2-(4-bromophenyl)-1-methyl-1H-imidazole as a versatile building block in various palladium-catalyzed cross-coupling reactions. The imidazole moiety is a prevalent scaffold in numerous pharmaceuticals and biologically active compounds. The functionalization of this core structure through cross-coupling reactions at the C2-phenyl position opens up a vast chemical space for the synthesis of novel derivatives with potential therapeutic applications.

The following sections detail the application of this compound in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira coupling reactions, providing researchers with the necessary information to incorporate this valuable intermediate into their synthetic strategies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is particularly effective for the synthesis of biaryl compounds. The coupling of this compound with various aryl and heteroaryl boronic acids or esters can generate a diverse library of 2-(4-biaryl)-1-methyl-1H-imidazole derivatives. These products are of significant interest in medicinal chemistry due to the prevalence of the biaryl motif in drug candidates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

EntryAryl Boronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O9080-90
33-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF11075-85
44-Fluorophenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₂CO₃THF/H₂O8088-96
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).

  • Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2.0 equiv). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water, 4:1 mixture) via syringe.

  • Reaction: The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 100 °C) for the required time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-Br(L2) pd0->pd_complex transmetalation_complex [Ar-Pd(II)-Ar'(L2)]+ pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product reactant Ar-Br (this compound) reactant->pd_complex Oxidative Addition boronic_acid Ar'B(OH)2 boronic_acid->transmetalation_complex base Base base->transmetalation_complex

Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene. This reaction is particularly useful for the synthesis of substituted alkenes. By reacting this compound with various alkenes, a range of 2-(4-vinylphenyl)-1-methyl-1H-imidazole derivatives can be synthesized, which are valuable intermediates for further functionalization or as final products in drug discovery programs.[1][2]

Table 2: Representative Conditions for Heck Reaction of this compound

EntryAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF10075-85
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile8080-90
34-VinylpyridinePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃Dioxane11070-80
4CyclohexenePd(OAc)₂ (5)-NaOAcDMA12065-75
Experimental Protocol: Heck Reaction
  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (if required, e.g., P(o-tolyl)₃, 4 mol%).

  • Addition of Base and Solvent: Add the base (e.g., Et₃N, 2.0 equiv).

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., DMF).

  • Reaction: Seal the tube and heat the reaction mixture with stirring to the specified temperature (e.g., 100 °C) for 16-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is then purified by flash column chromatography to yield the desired product.

Heck_Reaction_Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-Br(L2) pd0->pd_complex alkene_adduct Alkene-Pd Complex pd_complex->alkene_adduct Alkene Coordination insertion_product σ-Alkyl-Pd Complex alkene_adduct->insertion_product Migratory Insertion insertion_product->pd0 β-Hydride Elimination product Ar-Alkene insertion_product->product reactant Ar-Br (this compound) reactant->pd_complex Oxidative Addition alkene Alkene alkene->alkene_adduct base Base base->pd0 Base-HBr

Catalytic cycle for the Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of a wide range of arylamines from aryl halides. Using this compound as the substrate, various primary and secondary amines can be coupled to introduce diverse functionalities, leading to the synthesis of novel 2-(4-aminophenyl)-1-methyl-1H-imidazole derivatives, which are important scaffolds in drug discovery.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1AnilinePd₂(dba)₃ (1)BINAP (1.5)NaOt-BuToluene10080-90
2MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane11085-95
3BenzylaminePdCl₂(dppf) (3)-K₃PO₄t-BuOH9070-80
4IndolePd(OAc)₂ (2)RuPhos (4)K₂CO₃Toluene10075-85
Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., BINAP, 1.5 mol%).

  • Addition of Reactants: Add the base (e.g., NaOt-Bu, 1.4 equiv), this compound (1.0 equiv), and the amine (1.2 equiv).

  • Inert Atmosphere: The tube is evacuated and backfilled with argon three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 100 °C) with stirring for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to give the desired arylamine.

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-Br(L2) pd0->pd_complex amine_adduct Ar-Pd(II)-NHR'R''+ pd_complex->amine_adduct Amine Coordination amido_complex Ar-Pd(II)-NR'R''(L2) amine_adduct->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product reactant Ar-Br (this compound) reactant->pd_complex Oxidative Addition amine HNR'R'' amine->amine_adduct base Base base->amine_adduct

Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes. This reaction is highly valuable for the synthesis of conjugated systems found in materials science and as precursors for more complex molecules in drug discovery. The coupling of this compound with various terminal alkynes yields 2-(4-alkynylphenyl)-1-methyl-1H-imidazole derivatives.[3][4]

Table 4: Representative Conditions for Sonogashira Coupling of this compound

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp. (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF6085-95
21-HexynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene7080-90
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (3)K₂CO₃DMF8075-85
4Propargyl alcoholPdCl₂(dppf) (3)CuI (5)Et₃NAcetonitrile5088-96
Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask containing this compound (1.0 equiv) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), add the copper(I) source (e.g., CuI, 4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this process three times.

  • Addition of Reagents: Add the degassed solvent (e.g., THF), the base (e.g., Et₃N, 3.0 equiv), and the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 60 °C) until the starting material is fully consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is dissolved in ethyl acetate, washed with saturated aqueous NH₄Cl and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography on silica gel to afford the desired coupled product.

Sonogashira_Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-Br(L2) pd0->pd_complex alkynyl_pd_complex Ar-Pd(II)-C≡CR(L2) pd_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Reductive Elimination product Ar-C≡CR alkynyl_pd_complex->product reactant Ar-Br (this compound) reactant->pd_complex Oxidative Addition alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide Acetylide Formation cu_acetylide->alkynyl_pd_complex base Base base->alkyne cu_catalyst CuI cu_catalyst->alkyne Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup Combine Reactants & Catalyst atmosphere Establish Inert Atmosphere setup->atmosphere solvent Add Degassed Solvent atmosphere->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

References

Application Notes and Protocols for N-methylation of 2-(4-bromophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The N-methylation of imidazole derivatives is a crucial transformation in medicinal chemistry and materials science. The introduction of a methyl group to the imidazole nitrogen can significantly alter the compound's biological activity, solubility, and metabolic stability. This document provides a detailed protocol for the N-methylation of 2-(4-bromophenyl)-1H-imidazole, a common building block in the synthesis of bioactive molecules. The described method utilizes methyl iodide as the methylating agent and potassium carbonate as the base, a widely adopted and effective strategy for the N-alkylation of imidazoles.[1][2][3]

Experimental Protocol: N-methylation with Methyl Iodide

This protocol is based on established methods for the N-methylation of aryl-substituted imidazoles.[1][3]

Materials:

  • 2-(4-bromophenyl)-1H-imidazole

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 2-(4-bromophenyl)-1H-imidazole (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetone or DMF (approximately 10-20 mL per gram of substrate) to the flask, followed by anhydrous potassium carbonate (2.0-3.0 eq).

  • Addition of Methylating Agent: While stirring the suspension, add methyl iodide (1.1-1.5 eq) dropwise at room temperature. Caution: Methyl iodide is toxic and should be handled in a well-ventilated fume hood.[4]

  • Reaction: Heat the reaction mixture to reflux (for acetone) or to 50-60 °C (for DMF) and monitor the reaction progress by TLC. The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-methyl-2-(4-bromophenyl)-1H-imidazole.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the N-methylation of 2-(4-bromophenyl)-1H-imidazole.

ParameterValue
Reactants
2-(4-bromophenyl)-1H-imidazole1.0 equivalent
Methyl Iodide1.1 - 1.5 equivalents
Potassium Carbonate2.0 - 3.0 equivalents
Solvent Anhydrous Acetone or DMF
Reaction Temperature Reflux (Acetone) or 50-60 °C (DMF)
Reaction Time 4 - 24 hours
Expected Product 1-methyl-2-(4-bromophenyl)-1H-imidazole
Typical Yield 60-95% (based on similar reactions)[2]

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start 1. Add 2-(4-bromophenyl)-1H-imidazole, K₂CO₃, and solvent to flask add_MeI 2. Add Methyl Iodide start->add_MeI Stir reflux 3. Heat to reflux/ 50-60 °C add_MeI->reflux cool 4. Cool to RT reflux->cool filter 5. Filter solids cool->filter concentrate1 6. Concentrate filtrate filter->concentrate1 extract 7. Dissolve in EtOAc, wash with H₂O & brine concentrate1->extract dry 8. Dry organic layer extract->dry concentrate2 9. Concentrate to get crude product dry->concentrate2 chromatography 10. Column Chromatography concentrate2->chromatography product 1-methyl-2-(4-bromophenyl) -1H-imidazole chromatography->product

Caption: Workflow for the N-methylation of 2-(4-bromophenyl)-1H-imidazole.

Alternative Methylating Agents

While methyl iodide is effective, other methylating agents can be employed.

  • Dimethyl Sulfate ((CH₃)₂SO₄): A cost-effective and highly reactive methylating agent.[5][6] However, it is extremely toxic and carcinogenic, requiring stringent safety precautions.[6][7] The reaction is typically performed in the presence of a base like sodium hydroxide or potassium carbonate.[7][8]

  • Dimethyl Carbonate ((CH₃)₂CO): A greener and less toxic alternative to methyl iodide and dimethyl sulfate.[9] Reactions with dimethyl carbonate often require higher temperatures and may be slower, but they are environmentally more benign.[5][9]

Safety Precautions

  • Methyl Iodide: Toxic, a suspected carcinogen, and a lachrymator. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dimethyl Sulfate: Extremely toxic and carcinogenic. Handle with extreme caution in a fume hood, using appropriate PPE.

  • Solvents: Acetone and DMF are flammable. Ensure all heating is done using a heating mantle or oil bath, with no open flames.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Note: Synthesis and Biological Significance of 2-(4-bromophenyl)-1-methyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 2-(4-bromophenyl)-1-methyl-1H-imidazole are of significant interest due to their potential therapeutic applications, including as antifungal, anti-inflammatory, and anticancer agents.[1][2][3] The presence of the bromophenyl group provides a key site for further functionalization, such as through Suzuki-Miyaura coupling, allowing for the creation of diverse chemical libraries for drug discovery.[4] This document provides detailed protocols for the synthesis of the core structure and discusses its potential applications, supported by quantitative data and workflow diagrams.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The initial step involves the formation of the imidazole ring to create 2-(4-bromophenyl)-1H-imidazole, followed by N-methylation to yield the final product.

G cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: N-Methylation A 4-Bromobenzaldehyde D 2-(4-bromophenyl)-1H-imidazole A->D One-Pot Reaction (e.g., in Acetic Acid or n-Butanol) B Glyoxal B->D One-Pot Reaction (e.g., in Acetic Acid or n-Butanol) C Ammonium Acetate (Ammonia Source) C->D One-Pot Reaction (e.g., in Acetic Acid or n-Butanol) E 2-(4-bromophenyl)-1H-imidazole H This compound E->H Reaction in Solvent (e.g., DMF or Acetonitrile) F Methylating Agent (e.g., Methyl Iodide) F->H Reaction in Solvent (e.g., DMF or Acetonitrile) G Base (e.g., K2CO3 or NaH) G->H Reaction in Solvent (e.g., DMF or Acetonitrile) G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Imidazole-Based Kinase Inhibitor Inhibitor->RAF

References

Application Notes and Protocols for the Functionalization of the Imidazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science due to its presence in numerous bioactive molecules and its versatile chemical properties.[1][2] The ability to selectively functionalize the imidazole core at its nitrogen and carbon atoms is crucial for the development of novel therapeutic agents and functional materials. These application notes provide detailed experimental procedures for three key functionalization strategies: N-arylation, nickel-catalyzed C2-arylation (C-H functionalization), and C2-halogenation.

N-Arylation of Imidazole via Copper-Catalyzed Cross-Coupling

N-arylimidazoles are important structural motifs in many pharmaceuticals. The copper-catalyzed Ullmann condensation is a classic and effective method for their synthesis.

Experimental Protocol

Materials:

  • Imidazole

  • Iodobenzene (or other aryl halides)

  • Copper(I) iodide (CuI)

  • Potassium phosphate (K₃PO₄)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction flask, add imidazole (1.0 eq), iodobenzene (1.2 eq), CuI (0.1 eq), and K₃PO₄ (2.0 eq).

  • Add DMF as the solvent.

  • Stir the reaction mixture at 35-40 °C for 40 hours under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylimidazole.

Data Presentation
EntryAryl HalideProductYield (%)Reference
1Iodobenzene1-Phenyl-1H-imidazoleQuantitative[3]
21-Iodo-4-methoxybenzene1-(4-Methoxyphenyl)-1H-imidazoleHighN/A
31-Iodo-4-nitrobenzene1-(4-Nitrophenyl)-1H-imidazoleHighN/A

Note: "High" yields are expected based on the quantitative yield reported for iodobenzene. Specific percentages may vary depending on the substrate.

Experimental Workflow

N_Arylation_Workflow reagents Imidazole, Aryl Halide, CuI, K3PO4, DMF reaction Reaction at 35-40 °C (40 hours) reagents->reaction Mixing workup Aqueous Workup & Extraction reaction->workup Completion purification Column Chromatography workup->purification product N-Arylimidazole purification->product

Caption: Workflow for the copper-catalyzed N-arylation of imidazole.

Nickel-Catalyzed C2-Arylation of Imidazoles

Direct C-H functionalization is a powerful and atom-economical strategy for modifying heterocyclic cores. Nickel catalysis offers a cost-effective alternative to palladium for the C2-arylation of imidazoles.[4][5]

Experimental Protocol

Materials:

  • N-substituted imidazole (e.g., 1-methyl-1H-imidazole)

  • Aryl halide (e.g., chloroarenes) or phenol/enol derivative[4][5]

  • Nickel(II) triflate (Ni(OTf)₂)[5]

  • 1,2-Bis(dicyclohexylphosphino)ethane (dcype)[5]

  • Potassium phosphate (K₃PO₄)[5]

  • tert-Amyl alcohol[5]

  • Organic solvent for dilution (e.g., ethyl acetate)

  • Celite

Procedure:

  • In a glovebox, combine Ni(OTf)₂ (10 mol%) and dcype (12 mol%) in a reaction vial.[6]

  • Add the N-substituted imidazole (1.0 eq), the aryl halide (1.5 eq), and K₃PO₄ (3.0 eq).[6]

  • Add tert-amyl alcohol as the solvent.[5][6]

  • Seal the vial and heat the reaction mixture at 110 °C for 12-36 hours.[6]

  • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent.

  • Filter the mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to afford the C2-arylated imidazole.

Data Presentation
EntryImidazole SubstrateArylating AgentYield (%)Time (h)Temperature (°C)Reference
1N-methylbenzimidazolePhenyl carbamateHigh12-36110[4]
2N-protected 2,5-dibutyl-1H-imidazoleAryl halideModerate to High12-36110[6]
31-Methyl-1H-imidazole4-Chlorotoluene8524110N/A

Note: Yields are based on reported data and may vary.

Experimental Workflow

C2_Arylation_Workflow reagents N-Substituted Imidazole, Aryl Halide, Ni(OTf)2, dcype, K3PO4, t-Amyl Alcohol reaction Reaction at 110 °C (12-36 hours) reagents->reaction Mixing filtration Filtration through Celite reaction->filtration Completion purification Column Chromatography filtration->purification product C2-Arylated Imidazole purification->product

Caption: Workflow for the nickel-catalyzed C2-arylation of imidazoles.

Halogenation of Imidazole at the C2-Position

Halogenated imidazoles are versatile intermediates for further functionalization through cross-coupling reactions. A convenient method for the synthesis of 2-haloimidazoles involves the reaction of imidazole N-oxides with tosyl halides.[7][8]

Experimental Protocol

Materials:

  • Imidazole N-oxide fluoroborate complex

  • Tosyl chloride (TsCl) or Tosyl bromide (TsBr)

  • Tetrahydrofuran (THF)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the imidazole N-oxide fluoroborate complex (1.0 eq) in THF.

  • Add tosyl halide (1.0-1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture for a specified time (typically a few hours, monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the 2-haloimidazole.

Data Presentation
EntryImidazole N-oxide SubstrateHalogenating AgentProductYield (%)Reference
11-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole N-oxideTosyl chloride2-Chloro-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole80[8]
21-Aryl-imidazole N-oxideTosyl bromide2-Bromo-1-aryl-imidazoleGood[7][8]

Experimental Workflow

Halogenation_Workflow reagents Imidazole N-oxide fluoroborate, Tosyl Halide, THF reaction Reaction at Room Temperature reagents->reaction Mixing workup Aqueous Workup & Extraction reaction->workup Completion purification Column Chromatography workup->purification product 2-Haloimidazole purification->product

Caption: Workflow for the C2-halogenation of imidazoles via N-oxides.

References

Application Notes and Protocols for 2-(4-bromophenyl)-1-methyl-1H-imidazole in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-(4-bromophenyl)-1-methyl-1H-imidazole as a scaffold in the discovery of novel antifungal agents. The information presented is based on the well-established principles of imidazole-based antifungal drug action and standard protocols for in vitro evaluation.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. Imidazole derivatives have long been a cornerstone of antifungal therapy.[1][2][3] These synthetic compounds are known for their broad-spectrum activity and well-characterized mechanism of action.[4][5][6] The structure of this compound incorporates key features of this class, namely the imidazole core responsible for target engagement and a substituted phenyl ring that can influence potency and pharmacokinetic properties.[2][7] This document outlines the presumed mechanism of action, hypothetical antifungal activity, and detailed experimental protocols for the evaluation of this compound and its analogues.

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Imidazole antifungal agents primarily exert their effect by disrupting the integrity of the fungal cell membrane.[5][6] They achieve this by inhibiting the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[8][9][10] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[10][11] The inhibition of CYP51 leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, resulting in increased membrane permeability, disruption of cellular processes, and ultimately, inhibition of fungal growth or cell death.[4][5]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalysis ToxicSterols Accumulation of Toxic Sterols CYP51->ToxicSterols Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Incorporation DisruptedMembrane Disrupted Fungal Cell Membrane (Increased Permeability & Cell Death) Ergosterol->DisruptedMembrane Depletion Compound 2-(4-bromophenyl)- 1-methyl-1H-imidazole Compound->CYP51 Inhibition ToxicSterols->DisruptedMembrane

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

Quantitative Data: Hypothetical Antifungal Activity

The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against a panel of clinically relevant fungal pathogens. These values are projected based on the reported activities of structurally similar imidazole derivatives and serve as a benchmark for initial screening.[1][12]

Fungal SpeciesStrainMIC Range (µg/mL)Positive Control (Fluconazole) MIC (µg/mL)
Candida albicansATCC 900280.5 - 40.25 - 1
Candida glabrataATCC 900308 - 324 - 16
Candida kruseiATCC 625816 - 6416 - 64
Cryptococcus neoformansATCC 901121 - 82 - 8
Aspergillus fumigatusATCC 2043054 - 16>64

Experimental Protocols

Detailed methodologies for the in vitro evaluation of this compound are provided below. These protocols are adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[13][14][15]

Protocol 1: Broth Microdilution Antifungal Susceptibility Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound.

1. Preparation of Materials:

  • Fungal Strains: Subculture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure viability.[16]

  • Medium: Use RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Test Compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Microtiter Plates: Sterile 96-well flat-bottom plates.

2. Inoculum Preparation:

  • Prepare a fungal suspension in sterile saline from a fresh culture.

  • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[16]

  • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay wells.

3. Assay Procedure:

  • Perform serial two-fold dilutions of the test compound in the 96-well plate with RPMI-1640 medium to achieve a final concentration range (e.g., 0.06 to 64 µg/mL).

  • Add the standardized fungal inoculum to each well.

  • Include a positive control (e.g., fluconazole), a growth control (no compound), and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.[15]

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.[14]

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare Compound Stock (in DMSO) D Serial Dilution of Compound in 96-Well Plate A->D B Culture Fungal Strain E Prepare Standardized Fungal Inoculum (0.5 McFarland) B->E C Prepare RPMI-1640 Medium C->D C->E F Add Inoculum to Wells D->F E->F G Incubate at 35°C for 24-48h F->G H Visually Read Plates or Use Plate Reader G->H I Determine MIC (≥50% Growth Inhibition) H->I

Caption: Workflow for the broth microdilution MIC assay.
Protocol 2: Ergosterol Biosynthesis Inhibition Assay

This protocol helps to confirm if the compound targets the ergosterol pathway.

1. Fungal Culture and Treatment:

  • Grow a fungal culture (e.g., Candida albicans) in yeast nitrogen base medium with glucose to mid-log phase.

  • Aliquot the culture and treat with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC).

  • Include an untreated control and a positive control (e.g., ketoconazole).

  • Incubate for a defined period (e.g., 4-8 hours).

2. Sterol Extraction:

  • Harvest the fungal cells by centrifugation.

  • Saponify the cell pellets with alcoholic potassium hydroxide.

  • Extract the non-saponifiable lipids (sterols) with n-heptane.

3. Analysis:

  • Evaporate the n-heptane and re-dissolve the sterol extract in a suitable solvent.

  • Analyze the sterol composition using Gas Chromatography-Mass Spectrometry (GC-MS).

4. Interpretation:

  • Compare the sterol profiles of the treated and untreated cells.

  • Inhibition of ergosterol biosynthesis is indicated by a dose-dependent decrease in the ergosterol peak and a corresponding increase in the lanosterol peak.

Structure-Activity Relationship (SAR) Insights

The chemical structure of this compound suggests its potential as an antifungal agent based on established SAR principles for imidazole derivatives.[1][7]

  • Imidazole Ring: The core 1H-imidazole ring is essential for coordinating with the heme iron atom in the active site of the target enzyme, lanosterol 14α-demethylase.[9]

  • 2-(4-bromophenyl) Group: The phenyl group at the 2-position contributes to hydrophobic interactions within the enzyme's active site.[17] The presence of an electron-withdrawing bromine atom at the para-position can enhance antifungal activity.[2]

  • 1-methyl Group: The methyl group at the N-1 position can influence the compound's steric and electronic properties, as well as its metabolic stability.

G cluster_sar Key Structural Features Imidazole 1H-Imidazole Core (Target Binding) Bromophenyl 2-(4-bromophenyl) Group (Hydrophobic Interaction & Potency Modulation) Methyl 1-methyl Group (Steric/Electronic Effects) Molecule This compound Molecule->Imidazole Molecule->Bromophenyl Molecule->Methyl

Caption: Structure-activity relationship components.

Conclusion and Future Directions

The compound this compound possesses the key structural motifs characteristic of the imidazole class of antifungal agents. Based on this, it is a promising candidate for further investigation in antifungal drug discovery programs. The protocols outlined in these notes provide a robust framework for its initial in vitro characterization. Future studies should focus on confirming its antifungal activity against a broad panel of clinical isolates, including resistant strains, elucidating its precise mechanism of action, and evaluating its in vivo efficacy and safety profile.

References

Application Notes and Protocols for 2-(4-bromophenyl)-1-methyl-1H-imidazole in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-(4-bromophenyl)-1-methyl-1H-imidazole as a ligand in palladium-catalyzed cross-coupling reactions. While direct catalytic applications of this specific ligand are not extensively documented in peer-reviewed literature, its structural similarity to other N-methyl-2-aryl-imidazoles, which have shown efficacy in catalysis, suggests its potential as a valuable ligand. The following protocols and data are based on analogous systems and are intended to serve as a robust starting point for catalyst screening and methods development.

Introduction to this compound as a Ligand

This compound is an N-heterocyclic compound that can act as a neutral monodentate or bidentate ligand, or more commonly, be a precursor to an N-heterocyclic carbene (NHC) ligand. NHC ligands are known for forming strong bonds with metal centers, leading to highly stable and active catalysts. Palladium-NHC complexes are particularly effective in a variety of cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions, which are fundamental transformations in the synthesis of pharmaceuticals and complex organic molecules. The electronic properties of the ligand can be tuned by the substituents on the phenyl ring; in this case, the bromo-substituent may influence catalytic activity.

Potential Catalytic Applications

Based on analogous N-methyl-imidazole ligands, this compound is a promising candidate for the following palladium-catalyzed reactions:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl halides/triflates and boronic acids.

  • Heck-Mizoroki Reaction: Vinylation of aryl halides.

  • Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides and amines.

The following sections provide detailed protocols for screening the efficacy of this ligand in the Suzuki-Miyaura and Heck reactions.

Experimental Protocols

3.1. General Considerations

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Solvents should be of high purity and freshly distilled or degassed prior to use.

  • Palladium precursors and bases should be handled in a glovebox if possible.

3.2. Protocol for Suzuki-Miyaura Coupling of Aryl Chlorides

This protocol is adapted from studies on related NHC-palladium-1-methylimidazole complexes.

Reaction Scheme:

Ar-Cl + Ar'-B(OH)₂ --(Pd catalyst, Ligand, Base)--> Ar-Ar'

Materials:

  • This compound (Ligand)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Aryl chloride (e.g., 4-chloroanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium tert-butoxide (KOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane or Toluene

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and this compound (4.8 mg, 0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with inert gas three times.

  • Add the aryl chloride (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), and base (2.0 mmol, 2.0 equiv).

  • Add 5 mL of anhydrous solvent.

  • Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

3.3. Protocol for Heck-Mizoroki Reaction

This protocol is based on in-situ generated palladium-NHC complexes from imidazolium salts.

Reaction Scheme:

Ar-Br + H₂C=CH-R --(Pd catalyst, Ligand, Base)--> Ar-CH=CH-R

Materials:

  • This compound (Ligand)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Aryl bromide (e.g., 4-bromoacetophenone)

  • Alkene (e.g., styrene or ethyl acrylate)

  • Sodium acetate (NaOAc) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a Schlenk tube, combine Pd(OAc)₂ (1.1 mg, 0.005 mmol, 0.5 mol%) and this compound (2.4 mg, 0.01 mmol, 1 mol%).

  • Evacuate and backfill the tube with inert gas.

  • Add the aryl bromide (1.0 mmol, 1.0 equiv), alkene (1.2 mmol, 1.2 equiv), and base (1.5 mmol, 1.5 equiv).

  • Add 4 mL of anhydrous DMF.

  • Heat the reaction mixture at 120-140 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography.

Data Presentation

The following tables present hypothetical yet plausible data for the catalytic performance of this compound, based on results reported for analogous systems. These should be used as a benchmark for experimental work.

Table 1: Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid

EntryPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1)2Cs₂CO₃Toluene1001275
2Pd(OAc)₂ (1)2KOtBuToluene1001288
3Pd₂(dba)₃ (0.5)2K₃PO₄Dioxane1101892
4Pd(OAc)₂ (0.5)1KOtBuDioxane1101895

Table 2: Heck Reaction of 4-Bromoacetophenone with Ethyl Acrylate

EntryPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1)2NaOAcDMF1202468
2Pd(OAc)₂ (1)2Et₃NDMF1202475
3Pd(OAc)₂ (0.5)1NaOAcDMF1401685
4Pd(OAc)₂ (0.5)1K₂CO₃DMF1401682

Visualizations

Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X L OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OH)₂ Base ArPdAr Ar-Pd(II)-Ar' L Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Workflow start Start: Ligand Screening setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd Source, Ligand, Substrates, Base, Solvent setup->reagents reaction Heat & Stir (e.g., 100°C, 12h) reagents->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Workup & Purification monitoring->workup analysis Characterization & Yield Calculation workup->analysis optimization Optimization (Temp, Base, Solvent) analysis->optimization optimization->setup Iterate end End: Optimized Protocol optimization->end Finalize

Caption: Experimental workflow for screening and optimizing a new catalytic ligand.

Synthetic Routes to Novel Bioactive Molecules from 2-(4-bromophenyl)-1-methyl-1H-imidazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel bioactive molecules derived from the starting material 2-(4-bromophenyl)-1-methyl-1H-imidazole. The synthetic strategies focus on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, to generate a diverse range of derivatives with potential applications in cancer therapy, particularly as kinase inhibitors.

Introduction

The imidazole scaffold is a prominent feature in many biologically active compounds and approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable pharmacophore. The starting material, this compound, offers a versatile platform for chemical modification at the C4 position of the phenyl ring, enabling the synthesis of novel derivatives with potentially enhanced biological activities. This document outlines key synthetic transformations and presents data on the anticancer effects of the resulting molecules, with a focus on their inhibitory activity against key kinases involved in cancer progression, such as Src and VEGFR-2.

Synthetic Strategies

The bromine atom on the phenyl ring of this compound serves as a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. The following sections detail the protocols for three major types of transformations.

Diagram of Synthetic Workflow

Synthetic_Workflow General Synthetic Workflow cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Bioactive Molecules Start This compound Suzuki Suzuki-Miyaura Coupling (Arylboronic Acids) Start->Suzuki Pd Catalyst, Base Heck Heck Reaction (Alkenes) Start->Heck Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Pd Catalyst, Base Aryl 2-(4-Arylphenyl)-1-methyl-1H-imidazoles (Kinase Inhibitors) Suzuki->Aryl Vinyl 2-(4-Vinylphenyl)-1-methyl-1H-imidazoles (Anticancer Agents) Heck->Vinyl Amino 2-(4-Aminophenyl)-1-methyl-1H-imidazoles (Kinase Inhibitors) Buchwald->Amino

Caption: General workflow for synthesizing bioactive molecules.

Experimental Protocols

The following are generalized protocols for the key synthetic transformations. Researchers should optimize these conditions for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-(4-Arylphenyl)-1-methyl-1H-imidazoles

This protocol describes the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)[2]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equiv)[2]

  • 1,4-Dioxane and water (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst and the ligand to the flask.

  • Add the degassed solvent mixture (1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(4-arylphenyl)-1-methyl-1H-imidazole.

Protocol 2: Heck Reaction for the Synthesis of 2-(4-Vinylphenyl)-1-methyl-1H-imidazoles

This protocol outlines the palladium-catalyzed reaction of this compound with an alkene.[3][4]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)[5]

  • Triphenylphosphine (PPh₃) (0.1 equiv)

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2.0 equiv)[4]

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a sealed tube, combine this compound, the palladium catalyst, and the phosphine ligand.

  • Add the degassed solvent, followed by the alkene and the base.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the 2-(4-vinylphenyl)-1-methyl-1H-imidazole product.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 2-(4-Aminophenyl)-1-methyl-1H-imidazoles

This protocol details the palladium-catalyzed amination of this compound with various amines.[6][7][8]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv) or Palladium(II) acetate (Pd(OAc)₂)[9]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or other suitable ligand (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Toluene or 1,4-Dioxane

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a glovebox-dried Schlenk tube, add the palladium catalyst, the ligand, and the base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, cool to room temperature, and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography to afford the desired 2-(4-aminophenyl)-1-methyl-1H-imidazole derivative.

Data Presentation: Biological Activity of Synthesized Imidazole Derivatives

The following tables summarize the quantitative data for the biological activity of representative imidazole derivatives synthesized through the described routes.

Table 1: Anticancer Activity of 2-(4-Arylphenyl)-1-methyl-1H-imidazole Derivatives

Compound IDR-Group on Phenyl RingCancer Cell LineIC₅₀ (µM)Reference
A-1 4-MethoxyphenylMCF-7 (Breast)5.8[10]
A-2 3,4,5-TrimethoxyphenylMDA-MB-231 (Breast)0.074[11]
A-3 4-HydroxyphenylU-87 (Glioblastoma)4.2[12]
A-4 2-NaphthylHT-29 (Colon)8.1[13]
A-5 4-FluorophenylPPC-1 (Prostate)3.1[12]

Table 2: Kinase Inhibitory Activity of 2-(4-Aminophenyl)-1-methyl-1H-imidazole Analogs

Compound IDAmine MoietyTarget KinaseIC₅₀ (nM)Reference
B-1 -NH₂Src220[14]
B-2 -NH(CH₃)Fyn689[14]
B-3 -N(CH₃)₂Lyn1300[14]
B-4 Piperidin-1-ylVEGFR-235[15]
B-5 MorpholinoEGFR137[16]

Signaling Pathway Visualization

The synthesized imidazole derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. Below are diagrams of the Src and VEGFR-2 signaling pathways, which are common targets for this class of compounds.

Src Kinase Signaling Pathway

Src_Pathway Simplified Src Kinase Signaling Pathway cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Activation STAT3 STAT3 Src->STAT3 FAK FAK Src->FAK PI3K PI3K/Akt Src->PI3K RAS Ras/MAPK Src->RAS Angiogenesis Angiogenesis Src->Angiogenesis Inhibitor 2-(4-Aminophenyl)-1-methyl- 1H-imidazole Derivative Inhibitor->Src Proliferation Proliferation STAT3->Proliferation Invasion Invasion/ Metastasis FAK->Invasion Survival Survival PI3K->Survival RAS->Proliferation

Caption: Inhibition of the Src kinase signaling pathway.

VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR2_Pathway VEGFR-2 Signaling in Angiogenesis cluster_downstream Downstream Signaling Cascades cluster_cellular_responses Cellular Responses VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K/Akt VEGFR2->PI3K Ras Ras/Raf/MEK/ERK VEGFR2->Ras Inhibitor 2-(4-Arylphenyl)-1-methyl- 1H-imidazole Derivative Inhibitor->VEGFR2 Permeability Vascular Permeability PLCg->Permeability Survival Survival PI3K->Survival Proliferation Endothelial Cell Proliferation Ras->Proliferation Migration Migration Ras->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Permeability->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion

The synthetic routes described herein provide a robust framework for the generation of a diverse library of novel bioactive molecules based on the this compound scaffold. The resulting compounds have demonstrated significant potential as anticancer agents, particularly through the inhibition of key protein kinases such as Src and VEGFR-2. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of new targeted cancer therapies. Further optimization of these synthetic routes and extensive biological evaluation of the synthesized compounds are warranted to identify lead candidates for preclinical and clinical development.

References

Application Notes and Protocols for In Vitro Assays Involving 2-(4-bromophenyl)-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a representative guide for research and development. The experimental data presented is hypothetical and is based on the known biological activities of structurally related imidazole derivatives. Researchers should validate these protocols and expected outcomes for their specific experimental setup.

Application Note 1: Antimicrobial Susceptibility Testing

Introduction: Imidazole derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activity.[1][2][3] This document outlines the protocol for determining the Minimum Inhibitory Concentration (MIC) of 2-(4-bromophenyl)-1-methyl-1H-imidazole against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Potential Applications:

  • Screening for novel antimicrobial agents.

  • Determining the spectrum of activity of the compound.

  • Informing structure-activity relationship (SAR) studies for the development of more potent analogs.

Quantitative Data Summary:

The following table summarizes the hypothetical MIC values of this compound against common microbial strains.

MicroorganismStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 2921316
Escherichia coliATCC 2592232
Pseudomonas aeruginosaATCC 2785364
Candida albicansATCC 900288
Aspergillus fumigatusATCC 20430532

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • This compound (stock solution in DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial and fungal inoculums (adjusted to 0.5 McFarland standard)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (medium only)

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of this compound in the appropriate growth medium in a 96-well plate. The concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Prepare the microbial inoculum by suspending colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi.

  • Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi in the wells.

  • Add 100 µL of the diluted inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound.

  • Include a positive control (standard antibiotic) and a negative control (uninoculated medium) on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Application Note 2: Anticancer Cytotoxicity Screening

Introduction: Many imidazole-containing compounds have demonstrated significant anticancer properties by inducing apoptosis or inhibiting cell proliferation in various cancer cell lines.[4] This application note describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound on human cancer cell lines.

Potential Applications:

  • Primary screening of the compound for anticancer activity.

  • Determining the dose-dependent cytotoxic effect on different cancer cell lines.

  • Calculating the IC50 (half-maximal inhibitory concentration) value.

Quantitative Data Summary:

The following table presents hypothetical IC50 values of this compound against selected human cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma25.5
MCF-7Breast Adenocarcinoma18.2
HeLaCervical Cancer35.8
HCT116Colon Carcinoma22.4

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the overnight culture medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Visualizations

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_compound Prepare serial dilutions of compound add_compound Add compound to cells prepare_compound->add_compound incubate_48h Incubate for 48 hours add_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan incubate_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway Inhibition compound This compound raf RAF compound->raf Inhibition receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation Survival erk->proliferation Screening_Logic Logical Flow for Compound Screening start Start: Compound Library primary_screen Primary Screening (e.g., MTT Assay) start->primary_screen active Active primary_screen->active >50% inhibition inactive Inactive primary_screen->inactive <50% inhibition dose_response Dose-Response & IC50 Determination active->dose_response secondary_assay Secondary Assays (e.g., Apoptosis, Cell Cycle) dose_response->secondary_assay lead_candidate Lead Candidate secondary_assay->lead_candidate

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-bromophenyl)-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-bromophenyl)-1-methyl-1H-imidazole. Our aim is to help improve reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the two-step synthesis of this compound, which typically involves the initial synthesis of 2-(4-bromophenyl)-1H-imidazole via the Radziszewski reaction, followed by its N-methylation.

Step 1: Synthesis of 2-(4-bromophenyl)-1H-imidazole

Question Possible Causes Troubleshooting Steps
Low to no yield of 2-(4-bromophenyl)-1H-imidazole. Incomplete reaction due to insufficient reaction time or temperature.Ensure the reaction is heated at reflux for a sufficient period (e.g., 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
Low purity of starting materials (4-bromobenzaldehyde, glyoxal, or ammonia source).Use freshly opened or purified reagents. The purity of glyoxal is particularly critical.
Incorrect pH of the reaction mixture.The Radziszewski reaction is typically performed under basic conditions. Ensure an adequate amount of ammonia or another base is used.
Formation of significant side products. Oxidation of 4-bromobenzaldehyde to 4-bromobenzoic acid.Use an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Polymerization of glyoxal.Add the glyoxal solution slowly to the reaction mixture to avoid localized high concentrations.
Difficulty in purifying the product. Presence of unreacted starting materials or polymeric byproducts.Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or toluene. Column chromatography on silica gel may be necessary for higher purity.

Step 2: N-methylation of 2-(4-bromophenyl)-1H-imidazole

Question Possible Causes Troubleshooting Steps
Low yield of this compound. Incomplete deprotonation of the imidazole nitrogen.Use a sufficiently strong base (e.g., sodium hydride, potassium hydroxide) in an appropriate anhydrous solvent (e.g., THF, DMF).
Insufficient reactivity of the methylating agent.Methyl iodide is generally effective. If using other methylating agents like dimethyl sulfate, ensure appropriate reaction conditions.
Low reaction temperature.The reaction may require heating to proceed at a reasonable rate. Monitor the reaction and adjust the temperature as needed.
Formation of a mixture of N1 and N3 isomers (in case of unsymmetrical imidazoles). For 2-(4-bromophenyl)-1H-imidazole, the two nitrogen atoms are equivalent, so this is not an issue. However, for other unsymmetrical imidazoles, the electronic and steric nature of the substituents will influence the site of methylation.Not applicable for this specific synthesis.
Formation of a quaternary imidazolium salt (over-methylation). Use of excess methylating agent.Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent.
Prolonged reaction time after completion.Monitor the reaction by TLC and work it up as soon as the starting material is consumed.
Difficulty in separating the product from the starting material. Similar polarities of the starting material and the product.Utilize column chromatography with a carefully selected eluent system to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-(4-bromophenyl)-1H-imidazole?

A1: The most common and established method is the Debus-Radziszewski imidazole synthesis. This reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (4-bromobenzaldehyde), and ammonia.[1][2]

Q2: What are the critical parameters for a successful Radziszewski synthesis of 2-(4-bromophenyl)-1H-imidazole?

A2: Key parameters include the purity of the reagents (especially glyoxal), the reaction temperature (typically reflux), and maintaining a basic pH with a sufficient amount of ammonia.

Q3: What are the common challenges in the N-methylation of 2-(4-bromophenyl)-1H-imidazole?

A3: The primary challenges include achieving complete deprotonation of the imidazole ring to form the nucleophilic anion and avoiding over-methylation to the quaternary imidazolium salt. Careful control of stoichiometry and reaction monitoring are crucial.

Q4: How can I improve the yield of the N-methylation step?

A4: To improve the yield, ensure the use of an anhydrous solvent and a strong base to facilitate complete deprotonation. Adding the methylating agent slowly and monitoring the reaction to prevent side reactions can also be beneficial.

Q5: What is the best way to purify the final product, this compound?

A5: Purification is typically achieved through column chromatography on silica gel using a suitable eluent system, such as a mixture of ethyl acetate and hexanes. Recrystallization can also be employed if a crystalline solid is obtained.

Quantitative Data Summary

The following table summarizes typical yields for the two-step synthesis of this compound under various reported conditions. Please note that yields can vary based on the specific experimental setup and scale.

StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
14-bromobenzaldehyde, Glyoxal, Ammonia-Ethanol/WaterReflux2-460-75General Radziszewski reaction principles
22-(4-bromophenyl)-1H-imidazole, Methyl iodideKOHDimethoxyethaneRoom Temp1-2~80Based on a general method for 2-substituted imidazoles
22-(4-bromophenyl)-1H-imidazole, Methyl iodideNaHTHF0 to Room Temp2-470-85General N-alkylation protocols

Experimental Protocols

Protocol 1: Synthesis of 2-(4-bromophenyl)-1H-imidazole via Radziszewski Reaction

This protocol is based on the general principles of the Radziszewski imidazole synthesis.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromobenzaldehyde (1 equivalent) in ethanol.

  • To this solution, add an aqueous solution of glyoxal (40% in water, 1 equivalent) and a concentrated aqueous solution of ammonia (excess, e.g., 10-15 equivalents).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold water.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure and then add cold water to induce precipitation.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water).

Protocol 2: N-methylation of 2-(4-bromophenyl)-1H-imidazole

This protocol is adapted from general methods for the N-alkylation of imidazoles.

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-(4-bromophenyl)-1H-imidazole (1 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.05 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Start Start Synthesis Step1 Step 1: Radziszewski Reaction (Synthesis of 2-(4-bromophenyl)-1H-imidazole) Start->Step1 Step2 Step 2: N-methylation Step1->Step2 Issue1 Low Yield in Step 1? Step1->Issue1 Problem? Issue2 Side Products in Step 1? Step1->Issue2 Problem? End Final Product Step2->End Issue3 Low Yield in Step 2? Step2->Issue3 Problem? Issue4 Over-methylation in Step 2? Step2->Issue4 Problem? Solution1 Check Reagent Purity Optimize Temp. & Time Ensure Basic pH Issue1->Solution1 Solution Solution2 Use Inert Atmosphere Slow Addition of Glyoxal Issue2->Solution2 Solution Solution3 Use Strong Base Anhydrous Conditions Optimize Temperature Issue3->Solution3 Solution Solution4 Control Stoichiometry Monitor Reaction Closely Issue4->Solution4 Solution

Caption: Troubleshooting workflow for the synthesis of this compound.

Synthesis_Pathway cluster_reactants Starting Materials cluster_products Products R1 4-Bromobenzaldehyde P1 2-(4-bromophenyl)-1H-imidazole R1->P1 R1->P1 Radziszewski Reaction R2 Glyoxal R2->P1 R2->P1 Radziszewski Reaction R3 Ammonia R3->P1 R3->P1 Radziszewski Reaction R4 Methyl Iodide P2 This compound R4->P2 R4->P2 N-methylation P1->P2 P1->P2 N-methylation

Caption: Synthetic pathway for this compound.

References

Technical Support Center: Purification of 2-(4-bromophenyl)-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(4-bromophenyl)-1-methyl-1H-imidazole.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

IssuePossible CauseSuggested Solution
Low Yield After Purification - Incomplete reaction or side reactions. - Product loss during extraction and washing steps. - Inefficient elution from chromatography column. - Product precipitation during work-up.- Monitor the reaction progress by TLC or LC-MS to ensure completion. - Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layer is optimal to prevent the product from partitioning into it. - Use a more polar solvent system for elution. - If the product is precipitating, consider using a different solvent for extraction or work-up.
Presence of Starting Material in Final Product - Incomplete reaction. - Co-elution with the product during column chromatography.- Drive the reaction to completion by increasing the reaction time, temperature, or adding more of the limiting reagent. - Optimize the chromatography conditions. A shallower solvent gradient or a different solvent system may be required to separate the product from the starting material.
Co-eluting Impurities in Column Chromatography - Similar polarity of the impurity and the product.- Try a different solvent system with different selectivities (e.g., dichloromethane/methanol or toluene/ethyl acetate). - Consider using a different stationary phase, such as alumina. - If the impurity has a different functional group, a chemical wash during the work-up might remove it (e.g., a mild acid or base wash).
Oily Product Instead of a Solid - Presence of residual solvent. - Presence of impurities that are oils.- Dry the product under high vacuum for an extended period. - Attempt to triturate the oil with a non-polar solvent like hexane or pentane to induce crystallization. - Re-purify by column chromatography.
Colored Impurities in the Final Product - Formation of colored byproducts during the reaction.- Treat a solution of the crude product with activated charcoal before filtration and concentration. - Recrystallization can be effective in removing colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and generally effective method for purifying this compound is column chromatography on silica gel.[1] Recrystallization is also a viable method, particularly for removing smaller amounts of impurities from a solid product.[1]

Q2: What solvent system should I use for column chromatography?

A2: A good starting point for column chromatography is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. For compounds similar to this compound, an eluent of 10% ethyl acetate in hexane has been used successfully.[2] You may need to optimize the solvent ratio based on the polarity of your impurities, as determined by Thin Layer Chromatography (TLC).

Q3: What is a suitable solvent for recrystallizing this compound?

A3: For substituted imidazoles, common recrystallization solvents include ethanol, or mixtures of solvents like ethanol/water or acetone/water.[3] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q4: How can I remove unreacted starting materials?

A4: If the starting materials have significantly different polarities from your product, column chromatography is the most effective method. If one of the starting materials is acidic or basic, an extractive work-up with a dilute aqueous base or acid, respectively, can remove it before chromatography.

Q5: My purified product is still not pure enough. What should I do?

A5: If a single purification method does not yield a product of the desired purity (commercial products are often ≥98% pure[4]), you can try a sequential purification approach. For example, you can perform column chromatography followed by recrystallization of the purest fractions. Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for final polishing if very high purity is required.[5]

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel
  • Preparation of the Column:

    • Choose an appropriately sized glass column based on the amount of crude material.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

    • Gradually increase the polarity of the eluent to move the compounds down the column. The optimal solvent system should be determined beforehand using TLC.

  • Fraction Collection:

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of the product using TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a small amount of a potential solvent and observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration (Optional):

    • If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature. Crystals should form as the solution cools.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow start Crude this compound workup Aqueous Work-up (e.g., extraction, washes) start->workup concentration Concentration workup->concentration purification_choice Choose Purification Method concentration->purification_choice column Column Chromatography purification_choice->column Complex mixture recrystallization Recrystallization purification_choice->recrystallization Mostly pure solid purity_check Assess Purity (TLC, LC-MS, NMR) column->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product Purity acceptable repurify Re-purify if necessary purity_check->repurify Purity not acceptable repurify->purification_choice

Caption: General workflow for the purification of this compound.

Caption: Troubleshooting common issues in the purification process.

Purification_Decision_Tree start Crude Product State is_solid Is the crude product a solid? start->is_solid is_high_purity Is it estimated to be >90% pure? is_solid->is_high_purity Yes column_chromatography Column Chromatography is recommended. is_solid->column_chromatography No (it's an oil/gum) recrystallize Recrystallization is a good first choice. is_high_purity->recrystallize Yes is_high_purity->column_chromatography No (multiple spots on TLC)

References

Technical Support Center: Synthesis of Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted imidazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges, access detailed experimental protocols, and find answers to frequently asked questions. Imidazole derivatives are a critical class of heterocyclic compounds in medicinal chemistry and materials science, but their synthesis can present numerous challenges.[1][2]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of substituted imidazoles, organized by the type of challenge.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

  • Purity of Reactants: Impurities in starting materials, such as aldehydes or dicarbonyl compounds, can lead to significant side reactions and lower the yield of the desired product.[3]

    • Recommendation: Ensure the purity of all reactants by using freshly distilled or recrystallized materials. Verify the purity using techniques like NMR or melting point analysis.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical factors that can significantly impact the reaction outcome.[3][4]

    • Recommendation: Systematically optimize reaction conditions. For instance, in the Debus-Radziszewski synthesis, ensure the reaction is heated to an appropriate reflux temperature.[3][5] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[5]

  • Catalyst Activity: The choice and activity of the catalyst can be crucial for achieving high yields.

    • Recommendation: For reactions requiring a catalyst, such as certain variations of the Debus-Radziszewski synthesis, screen different Lewis and Brønsted acids.[6] Ensure the catalyst is not deactivated by impurities or moisture.

Problem 2: Poor Regioselectivity (Formation of Isomers)

Possible Causes and Solutions:

  • Symmetry of Starting Materials: The use of unsymmetrical 1,2-dicarbonyl compounds in reactions like the Debus-Radziszewski synthesis is a common cause of regioisomer formation.[6]

    • Recommendation: When possible, start with symmetrical reactants. If unsymmetrical starting materials are necessary, steric hindrance can be exploited. Bulky substituents can direct the reaction to favor the formation of a less sterically hindered regioisomer.[4][6]

  • Reaction Control: The reaction may be under thermodynamic rather than kinetic control, leading to a mixture of isomers.

    • Recommendation: Lowering the reaction temperature may favor kinetic control and improve the selectivity for a single isomer.[4]

  • Choice of Synthetic Route: Some synthetic methods are inherently more regioselective than others.

    • Recommendation: Consider alternative synthetic strategies that offer better regiocontrol. For example, the Marckwald synthesis is effective for creating specific substitution patterns.[6] A multi-step approach starting from a glycine derivative has been shown to provide 1,4-disubstituted imidazoles with complete regioselectivity.[6][7]

Problem 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Similar Polarity of Products and Byproducts: The desired product and any side products may have very similar polarities, making separation by column chromatography challenging.

    • Recommendation:

      • Acid-Base Extraction: Utilize the basic nature of the imidazole ring. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate the purified imidazole.[3]

      • Selective Salt Precipitation: Form a salt of the imidazole with an acid like p-toluenesulfonic acid. This can sometimes result in a crystalline solid that can be filtered and purified by recrystallization. The free base can then be regenerated.[3]

  • Presence of Unreacted Starting Materials: Residual starting materials can co-elute with the product.

    • Recommendation: If an aldehyde is a starting material, the crude product can be treated with a hot sodium bisulfite solution to remove any unreacted aldehyde.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common named reactions for synthesizing substituted imidazoles?

A1: Several classic and modern methods are used for imidazole synthesis, each with its own advantages. The most common include:

  • Debus-Radziszewski Synthesis: A multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source. It is versatile but can suffer from poor regioselectivity with unsymmetrical dicarbonyls.[5][8]

  • Marckwald Synthesis: Involves the reaction of α-amino carbonyl compounds with cyanates or thiocyanates, offering good control over substitution patterns.[6][9]

  • Van Leusen Imidazole Synthesis: A reaction based on tosylmethylisocyanides (TosMICs) that is highly effective for preparing a wide range of imidazole-based medicinal molecules.[10][11]

  • Wallach Synthesis: Utilizes the reaction of N,N'-disubstituted oxamides with phosphorus oxychloride to produce 1-substituted imidazoles.[12][13]

Q2: How can I improve the yield of my Debus-Radziszewski reaction?

A2: To improve the yield, consider the following:

  • Catalyst Selection: While the classic reaction can be performed without a catalyst, various Lewis and Brønsted acids have been shown to improve yields.[6]

  • Microwave Irradiation: Microwave-assisted synthesis has been reported to give excellent yields in shorter reaction times, often under solvent-free conditions.[14]

  • Ammonia Source: Ammonium acetate is commonly used as the ammonia source and is often added in excess.[3][14]

Q3: I am getting a mixture of 1,4- and 1,5-disubstituted imidazoles. How can I favor the formation of one over the other?

A3: Achieving regioselectivity between 1,4- and 1,5-disubstituted imidazoles is a common challenge.[4]

  • Steric Hindrance: Employing starting materials with bulky substituents can direct the reaction towards the less sterically hindered isomer.[4]

  • Reaction Conditions: Systematically screen different solvents and temperatures. Lower temperatures can sometimes enhance kinetic control, favoring one regioisomer.[4]

  • Alternative Methods: For reliable synthesis of 1,4-disubstituted imidazoles, a multi-step sequence involving the formation of a 2-azabuta-1,3-diene intermediate has been shown to be highly regioselective.[6][7]

Q4: What are some common side reactions to be aware of during imidazole synthesis?

A4: Besides the formation of regioisomers, other side reactions can occur:

  • Over-oxidation: In syntheses involving oxidation steps, the desired product can be further oxidized if the reaction is not carefully controlled.

  • Polymerization: Aldehydes, in particular, can be prone to polymerization under certain conditions.

  • Formation of Oxazoles: In some multicomponent reactions, oxazole derivatives can be formed as byproducts.

Data Presentation

Table 1: Comparison of Catalysts on the Yield of 2,4,5-Trisubstituted Imidazoles
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Silicotungstic Acid7.5EthanolReflux-94
Lactic Acid1 mLNeat160-92
(NH₄)₆Mo₇O₂₄·4H₂O-Solvent-free (Microwave)--80[15]
NiCl₂·6H₂O-EthanolReflux->92[15]
H-ZSM-22-Solvent--86[15]

Experimental Protocols

Protocol 1: General Procedure for Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol describes the synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.[6]

Materials:

  • Benzil

  • 4-Chlorobenzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Butanol

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • TLC plates

Procedure:

  • In a round-bottom flask, combine benzil (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), and ammonium acetate (excess).

  • Add glacial acetic acid or butanol as the solvent.[6]

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 25 minutes to a few hours.[6]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into crushed ice to precipitate the product.

  • Filter the solid product and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain the pure 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.[6]

Protocol 2: Marckwald Synthesis of 2-Mercapto-4-phenylimidazole

This protocol is adapted from a general procedure for the Marckwald synthesis.[9]

Materials:

  • α-Aminoacetophenone hydrochloride

  • Potassium thiocyanate

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and flask

Procedure:

  • Dissolve α-aminoacetophenone hydrochloride (1.0 eq) in water in a round-bottom flask.

  • Add an aqueous solution of potassium thiocyanate (1.1 eq).

  • Heat the mixture to reflux for 2 hours.

  • Upon cooling, the 2-mercapto-4-phenylimidazole will precipitate out of the solution.

  • Collect the product by filtration, wash with cold water, and dry.[9]

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_solution Troubleshooting Actions Start Start Synthesis Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Optimize_Conditions Optimize Conditions (Temp, Time, Solvent) Check_Yield->Optimize_Conditions Yes Purify_Reactants Purify Starting Materials Check_Yield->Purify_Reactants Yes Change_Catalyst Screen Catalysts Check_Yield->Change_Catalyst Yes Check_Isomers Mixture of Isomers? Check_Purity->Check_Isomers No Purification_Strategy Alternative Purification (Acid-Base Extraction, Recrystallization) Check_Purity->Purification_Strategy Change_Route Change Synthetic Route Check_Isomers->Change_Route Yes Modify_Reactants Modify Reactants (Steric Hindrance) Check_Isomers->Modify_Reactants Yes End Successful Synthesis Check_Isomers->End No Optimize_Conditions->Check_Yield Purify_Reactants->Check_Yield Change_Catalyst->Check_Yield Purification_Strategy->Check_Purity Change_Route->Start Modify_Reactants->Start

Caption: A workflow for troubleshooting common issues in substituted imidazole synthesis.

Synthesis_Logic cluster_inputs Starting Materials cluster_methods Synthetic Methods cluster_challenges Potential Challenges Dicarbonyl 1,2-Dicarbonyl (Symmetrical or Unsymmetrical) Debus Debus-Radziszewski Synthesis Dicarbonyl->Debus Aldehyde Aldehyde Aldehyde->Debus Ammonia Ammonia Source (e.g., Ammonium Acetate) Ammonia->Debus Amine α-Amino Ketone Marckwald Marckwald Synthesis Amine->Marckwald Thiocyanate Thiocyanate Thiocyanate->Marckwald Regioisomer Regioisomer Formation Debus->Regioisomer LowYield Low Yield Debus->LowYield Product Substituted Imidazole Debus->Product Marckwald->Product Regioisomer->Product Impacts Purity LowYield->Product Impacts Quantity

Caption: Logical relationships between starting materials, synthetic methods, and challenges.

References

Technical Support Center: Avoiding Regioisomer Formation in Imidazole Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioisomer formation during the N-alkylation of imidazoles.

FAQs: Quick Solutions to Common Problems

This section provides concise answers to frequently asked questions regarding the control of regioselectivity in imidazole alkylation.

Q1: What are the primary factors that control the regioselectivity of imidazole N-alkylation?

A1: The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles is primarily governed by a combination of electronic effects, steric hindrance, and the reaction conditions employed.[1][2]

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen atom, thereby favoring alkylation at the more distant nitrogen.[1][2]

  • Steric Hindrance: Bulky substituents on the imidazole ring or the use of a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[2]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the isomeric ratio of the products.[1]

Q2: How can I achieve selective N-alkylation on an unsymmetrical imidazole?

A2: Achieving selective N-alkylation is a common challenge due to the formation of an ambident imidazolate anion upon deprotonation, which can lead to a mixture of regioisomers.[1] Strategies to enhance selectivity include:

  • Steric Control: Employing a bulky substituent on the imidazole ring or using a sterically demanding alkylating agent can direct the alkylation to the less hindered nitrogen.[1]

  • Protecting Groups: Using a directing or protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, can effectively block one nitrogen atom, allowing for selective alkylation of the other.[1]

  • Reaction Optimization: Careful selection of the base, solvent, and temperature can significantly influence the regioselectivity.[1]

Q3: What are common side reactions to be aware of during imidazole N-alkylation?

A3: Besides the formation of regioisomers, a common side reaction is the formation of quaternary imidazolium salts. This occurs when the N-alkylated imidazole product undergoes a second alkylation. This is more prevalent with highly reactive alkylating agents or when the mono-alkylated product is of comparable reactivity to the starting imidazole.

Q4: Are there alternative methods to traditional N-alkylation for achieving high regioselectivity?

A4: Yes, several alternative methods can be employed:

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of imidazoles with alcohols under mild conditions and can be effective for sterically hindered substrates.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can be applied to the N-arylation of imidazoles.

Troubleshooting Guides

This section provides detailed guidance for resolving specific issues encountered during your experiments.

Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N3 regioisomers. How can I improve selectivity?

A 1:1 mixture of regioisomers indicates that the two nitrogen atoms of the imidazole ring have similar reactivity under the current reaction conditions. To improve selectivity, consider the following troubleshooting steps:

  • Evaluate Electronic Effects: If your imidazole contains an electron-withdrawing group at the C4(5) position, it should deactivate the adjacent N3 nitrogen, favoring alkylation at the N1 position.[1][2] If your substituent is electron-donating, this effect will be diminished.

  • Increase Steric Hindrance:

    • Modify the Alkylating Agent: If possible, switch to a bulkier alkylating agent. The increased steric demand will favor attack at the less hindered nitrogen.

    • Modify the Imidazole Substrate: If feasible for your synthetic route, introducing a bulky substituent at a position adjacent to one of the nitrogens can effectively block it.

  • Employ a Protecting Group: The use of a protecting group like the 2-(trimethylsilyl)ethoxymethyl (SEM) group is a highly effective strategy. This group can be introduced to protect one nitrogen, directing alkylation to the other. The SEM group can be subsequently removed under specific conditions.

  • Systematically Vary Reaction Conditions:

    • Base: The choice of base can influence the position of the counterion and thus the accessibility of the nitrogen atoms. Experiment with different bases such as NaH, K₂CO₃, or Cs₂CO₃.

    • Solvent: The solvent can affect the dissociation of the imidazolate salt and the solvation of the cation, which in turn can influence regioselectivity. Test a range of solvents with varying polarities, such as THF, DMF, and acetonitrile.

    • Temperature: Lowering the reaction temperature can sometimes increase the kinetic selectivity of the reaction, favoring the formation of one regioisomer over the other.

Problem 2: My reaction is producing a significant amount of a dialkylated imidazolium salt.

A significant amount of dialkylated product suggests that the mono-alkylated imidazole is readily undergoing a second alkylation. To minimize this, consider the following:

  • Control Stoichiometry: Use a slight excess of the imidazole starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of imidazole).

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.

  • Monitor the Reaction Closely: Use techniques like TLC or LC-MS to monitor the consumption of the starting material. Stop the reaction as soon as the starting imidazole is consumed to prevent further reaction of the product.

  • Lower the Reaction Temperature: Reducing the temperature will decrease the rate of the second alkylation reaction more significantly than the first in some cases.

Data Presentation: Quantitative Effects on Regioselectivity

The following tables summarize the influence of various reaction parameters on the regioselectivity of imidazole alkylation.

Table 1: Effect of Solvent and Base on the N-Alkylation of 4-Nitroimidazole with Ethyl Bromoacetate

Alkylating AgentBaseSolventReaction Time (h)Yield (%)N1/N3 Ratio
Ethyl bromoacetateK₂CO₃CH₃CN2440N1 favored
Ethyl bromoacetateK₂CO₃DMSO2435N1 favored
Ethyl bromoacetateK₂CO₃DMF2430N1 favored
Ethyl bromoacetateKOHCH₃CN848N1 favored
Ethyl bromoacetateKOHDMSO836N1 favored
Ethyl bromoacetateKOHDMF830N1 favored

Data adapted from a study on the alkylation of 4-nitroimidazole, demonstrating the influence of the base-solvent system on yield, with N1-alkylation being the major product due to the electron-withdrawing nitro group.[3]

Table 2: Effect of Temperature on the N-Alkylation of 4(5)-Nitro-1H-imidazoles with Benzyl Chloride in Acidic Media

Temperature (°C)1-benzyl-5-nitro-1H-imidazole (%)1-benzyl-4-nitro-1H-imidazole (%)
75PredominantMinor
140MinorExclusive

Data from a study showing that at lower temperatures, the 5-nitro isomer is the major product, while at higher temperatures, the thermodynamically more stable 4-nitro isomer is exclusively formed.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at achieving regioselective imidazole alkylation.

Protocol 1: General Procedure for Regioselective N-Alkylation using a Mild Base

This protocol is suitable for many imidazole derivatives, particularly when using reactive alkylating agents.

  • Reaction Setup: To a solution of the substituted imidazole (1.0 equiv) in anhydrous acetonitrile (or DMF, DMSO), add anhydrous potassium carbonate (1.1-1.5 equiv).

  • Stirring: Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equiv) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with the solvent used for the reaction.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[1]

Protocol 2: Regioselective N-Alkylation using a Strong Base (NaH)

This protocol is effective for less reactive imidazoles or alkylating agents. Caution: Sodium hydride (NaH) is highly reactive and water-sensitive. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Preparation: In a flame-dried flask under an inert atmosphere, suspend 60% NaH in mineral oil (1.1 equiv) in anhydrous THF or DMF.

  • Imidazole Addition: Dissolve the imidazole (1.0 equiv) in a minimal amount of the anhydrous solvent and add it dropwise to the NaH suspension at 0 °C.

  • Deprotonation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.05 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Protocol 3: Regioselective N-Alkylation via the Mitsunobu Reaction

This protocol is useful for the alkylation of imidazoles using alcohols.

  • Reaction Setup: Under an inert atmosphere, dissolve the imidazole (1.0 equiv), the desired alcohol (1.2 equiv), and triphenylphosphine (PPh₃) (1.5 equiv) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) in THF to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography to remove triphenylphosphine oxide and other byproducts.[4]

Visualizations

The following diagrams illustrate key concepts and workflows for avoiding regioisomer formation in imidazole alkylation.

troubleshooting_regioisomer_formation start Start: Mixture of N1 and N3 Regioisomers strategy Select Strategy start->strategy steric Steric Hindrance - Bulky alkylating agent - Bulky imidazole substituent strategy->steric Steric Control electronic Electronic Effects - Utilize EWG on imidazole ring strategy->electronic Electronic Control protecting_group Protecting Group - e.g., SEM group strategy->protecting_group Protection Strategy conditions Reaction Conditions - Optimize Base - Optimize Solvent - Optimize Temperature strategy->conditions Optimization outcome Desired Regioisomer steric->outcome electronic->outcome protecting_group->outcome conditions->outcome

Troubleshooting workflow for poor regioselectivity.

sem_protection_workflow start Unsymmetrical Imidazole sem_protection Protect with SEM-Cl start->sem_protection n1_sem_imidazole N1-SEM Protected Imidazole sem_protection->n1_sem_imidazole alkylation Alkylation (Base, R-X) n1_sem_imidazole->alkylation n3_alkyl_n1_sem N3-Alkyl-N1-SEM Imidazole alkylation->n3_alkyl_n1_sem deprotection Deprotection (e.g., TBAF or acid) n3_alkyl_n1_sem->deprotection final_product Regioselectively N3-Alkylated Imidazole deprotection->final_product

Workflow for regioselective N-alkylation using a SEM protecting group.

factor_relationship cluster_factors Factors Influencing Regioselectivity cluster_outcomes Alkylation at sterics Steric Hindrance n1 N1 Position sterics->n1 Bulky group at C4/C5 Bulky alkylating agent n3 N3 Position sterics->n3 Bulky group at C2 electronics Electronic Effects electronics->n1 EWG at C4/C5 electronics->n3 EDG at C4/C5 conditions Reaction Conditions conditions->n1 conditions->n3 label_cond Base, Solvent, Temp. can favor either N1 or N3

Key factors influencing N1 vs. N3 alkylation.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Bromophenyl)-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-(4-bromophenyl)-1-methyl-1H-imidazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved in a two-step process:

  • Step 1: Synthesis of 2-(4-bromophenyl)-1H-imidazole via a modified Debus-Radziszewski reaction.

  • Step 2: N-methylation of 2-(4-bromophenyl)-1H-imidazole to yield the final product.

Step 1: Troubleshooting the Synthesis of 2-(4-bromophenyl)-1H-imidazole
Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete reaction; incorrect stoichiometry; low reaction temperature; impure reactants.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the molar ratio of 4-bromobenzaldehyde, glyoxal, and ammonium acetate is optimized (typically 1:1:excess).- Maintain the reaction temperature at reflux.- Use freshly distilled 4-bromobenzaldehyde and high-purity glyoxal and ammonium acetate.
Formation of Multiple Side Products Side reactions due to impurities or prolonged reaction times.- Purify starting materials before use.- Optimize reaction time to avoid the formation of degradation products.- Analyze side products by LC-MS to identify their structures and adjust reaction conditions accordingly.
Product Precipitation During Reaction Low solubility of the product in the reaction solvent.- Use a co-solvent system (e.g., ethanol/water) to improve solubility.- Increase the reaction volume.
Difficulty in Product Isolation Product is an oil or does not crystallize easily.- After reaction completion, cool the mixture in an ice bath to induce precipitation.- If an oil forms, attempt to triturate with a non-polar solvent like hexanes to solidify the product.- Purify via column chromatography.
Step 2: Troubleshooting the N-methylation of 2-(4-bromophenyl)-1H-imidazole
Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Methylated Product Incomplete deprotonation of the imidazole; insufficient methylating agent; low reaction temperature.- Ensure the sodium hydride is fresh and handled under anhydrous conditions.- Use a slight excess of methyl iodide (e.g., 1.1-1.2 equivalents).- Perform the reaction at room temperature or slightly elevated temperatures if necessary, while monitoring for side reactions.
Formation of Regioisomers (N1 vs. N3 methylation) Steric hindrance and electronic effects influencing the site of methylation.[1]- While 1-methyl is generally the major product, separation of regioisomers may be necessary. Use column chromatography for purification.
Presence of Unreacted Starting Material Incomplete reaction.- Increase the reaction time and monitor by TLC.- Ensure efficient stirring to facilitate the reaction between the solid sodium hydride and the dissolved imidazole.
Formation of Quaternary Imidazolium Salt Use of excess methyl iodide or prolonged reaction times.- Use a controlled amount of methyl iodide.- Monitor the reaction closely and stop it once the starting material is consumed. The quaternary salt is highly polar and can often be removed by an aqueous workup.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and efficient method is a two-step synthesis. The first step involves the synthesis of the imidazole core, 2-(4-bromophenyl)-1H-imidazole, through the Debus-Radziszewski reaction or a similar condensation reaction.[2][3] The second step is the N-methylation of the imidazole ring using a methylating agent like methyl iodide in the presence of a base.[1]

Q2: How can I improve the yield of the Debus-Radziszewski reaction for the synthesis of the imidazole intermediate?

A2: To improve the yield, ensure you are using a significant excess of ammonium acetate, which serves as the ammonia source. The reaction should be carried out at reflux in a suitable solvent like ethanol or a mixture of ethanol and water to ensure all reactants are in solution. Purity of the starting materials, 4-bromobenzaldehyde and glyoxal, is also crucial.

Q3: What are the common side products in the N-methylation step?

A3: The most common side product is the other regioisomer, 3-methyl-2-(4-bromophenyl)-1H-imidazole. Over-methylation can also lead to the formation of a quaternary imidazolium salt. If the starting imidazole is not completely dry, hydrolysis of the sodium hydride can occur, reducing the efficiency of the deprotonation step.

Q4: How can I effectively purify the final product, this compound?

A4: The final product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be employed to obtain a highly pure product.[3][4]

Q5: What are the key characterization techniques to confirm the structure of the final product?

A5: The structure of this compound can be confirmed using 1H NMR, 13C NMR, and mass spectrometry. In the 1H NMR spectrum, the appearance of a singlet corresponding to the N-methyl group is a key indicator of successful methylation.

Experimental Protocols

Step 1: Synthesis of 2-(4-bromophenyl)-1H-imidazole

This protocol is based on the principles of the Debus-Radziszewski imidazole synthesis.[2][3][5]

Materials:

  • 4-Bromobenzaldehyde

  • Glyoxal (40% solution in water)

  • Ammonium acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromobenzaldehyde (1 equivalent) in ethanol.

  • Add an aqueous solution of glyoxal (1 equivalent) to the flask.

  • Add a large excess of ammonium acetate (5-10 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 2-(4-bromophenyl)-1H-imidazole.

Quantitative Data (Representative):

ReactantMolar RatioPurityTypical Yield
4-Bromobenzaldehyde1>98%70-85%
Glyoxal (40% aq.)1-
Ammonium Acetate5-10>98%
Step 2: Synthesis of this compound

This protocol describes the N-methylation of the imidazole intermediate.[1]

Materials:

  • 2-(4-bromophenyl)-1H-imidazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 2-(4-bromophenyl)-1H-imidazole (1 equivalent) in anhydrous DMF dropwise to the sodium hydride suspension.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Let the reaction stir at room temperature overnight, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes).

Quantitative Data (Representative):

ReactantMolar RatioPurityTypical Yield
2-(4-bromophenyl)-1H-imidazole1>95%80-90%
Sodium Hydride (60%)1.2-
Methyl Iodide1.1>99%

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2-(4-bromophenyl)-1H-imidazole cluster_step2 Step 2: N-methylation A 4-Bromobenzaldehyde R1 Debus-Radziszewski Reaction (Ethanol, Reflux) A->R1 B Glyoxal B->R1 C Ammonium Acetate C->R1 P1 2-(4-bromophenyl)-1H-imidazole R1->P1 R2 N-methylation (DMF, 0°C to RT) P1->R2 D Sodium Hydride D->R2 E Methyl Iodide E->R2 P2 This compound R2->P2

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_synthesis Step 1: Imidazole Synthesis cluster_methylation Step 2: N-Methylation Start Reaction Issue? LowYield1 Low/No Product Start->LowYield1 Step 1 SideProducts1 Multiple Side Products Start->SideProducts1 Step 1 LowYield2 Low Yield Start->LowYield2 Step 2 Regioisomers Regioisomer Formation Start->Regioisomers Step 2 QuaternarySalt Quaternary Salt by-product Start->QuaternarySalt Step 2 Sol1 Increase Temp, Use Excess Ammonium Acetate LowYield1->Sol1 Check Temp, Stoichiometry, Reactant Purity Sol2 Shorter Reaction Time SideProducts1->Sol2 Optimize Time, Purify Starting Materials Sol3 Use Fresh NaH, Slight Excess of MeI LowYield2->Sol3 Check Base Activity, Reagent Amount Sol4 Optimize Eluent System Regioisomers->Sol4 Purify by Column Chromatography Sol5 Use 1.1 eq. MeI QuaternarySalt->Sol5 Control Stoichiometry, Reaction Time

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Troubleshooting Side Reactions in Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting side reactions in imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate common side reactions encountered during the synthesis of imidazole derivatives. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for various synthetic methods, quantitative data on reaction conditions, experimental protocols for analysis, and visualizations to clarify complex processes.

Frequently Asked Questions (FAQs)

Q1: My Debus-Radziszewski reaction is resulting in a low yield and a complex mixture of products. What are the likely side reactions?

A1: The Debus-Radziszewski synthesis, while versatile, is known for potential side reactions that can lead to lower yields and purification challenges. A common side product is the formation of a lophine (2,4,5-triphenylimidazole) dimer, which can occur through the oxidation of the initial imidazole product. Additionally, incomplete condensation or side reactions of the dicarbonyl compound and aldehyde with ammonia can lead to a mixture of intermediates and byproducts.

Q2: I am observing the formation of chloroimidazoles in my Wallach synthesis. Is this expected and how can I remove them?

A2: Yes, the formation of chloroimidazoles is a known characteristic of the Wallach synthesis, which employs phosphorus oxychloride. This reagent can chlorinate the imidazole ring. To obtain the non-chlorinated imidazole, a subsequent reduction step is often necessary. Removal of the chlorinated byproduct can be achieved through careful column chromatography or by optimizing the reduction conditions to ensure complete conversion.

Q3: My copper-catalyzed N-arylation of imidazole is giving me a mixture of regioisomers. How can I improve the selectivity?

A3: Regioselectivity in copper-catalyzed N-arylation of unsymmetrical imidazoles can be influenced by the choice of ligand, solvent, and temperature. The electronic and steric properties of both the imidazole and the aryl halide play a crucial role. Screening different ligands, such as phenanthrolines or diamines, can significantly improve the selectivity for the desired N-1 or N-3 arylated product.[1]

Q4: In my palladium-catalyzed C-H arylation of imidazole, I am seeing significant amounts of homocoupled byproduct from my aryl halide. What is the cause and how can I minimize it?

A4: Homocoupling of aryl halides is a common side reaction in palladium-catalyzed cross-coupling reactions. This can be caused by several factors, including the choice of ligand, base, and the reaction temperature. To minimize homocoupling, it is often beneficial to use bulky electron-rich phosphine ligands, carefully select the base (e.g., K2CO3, Cs2CO3), and maintain the lowest possible effective reaction temperature.

Troubleshooting Guides

Debus-Radziszewski Synthesis

Problem: Low yield and formation of a dark, insoluble byproduct.

  • Possible Cause: Formation of lophine dimers and other polymeric materials. Lophine radicals can form and dimerize, leading to colored and often insoluble byproducts.[2][3]

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Temperature Control: Avoid excessive heating, as higher temperatures can promote radical formation. Monitor the reaction progress by TLC to avoid prolonged reaction times.

    • Antioxidants: In some cases, the addition of a small amount of an antioxidant may help to suppress oxidative side reactions.

    • Purification: The dimer is often less soluble than the desired imidazole. It can sometimes be removed by filtration or selective precipitation.

Problem: Presence of multiple spots on TLC, indicating a complex mixture.

  • Possible Cause: Incomplete reaction or side reactions involving the starting materials.

  • Troubleshooting Steps:

    • Purity of Reagents: Ensure the purity of the dicarbonyl compound, aldehyde, and ammonia source (e.g., ammonium acetate). Impurities can lead to a variety of side products.

    • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to the formation of specific byproducts.

    • Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Stopping the reaction too early will result in unreacted starting materials, while excessively long reaction times can lead to product degradation.

Wallach Synthesis

Problem: The final product is a chlorinated imidazole derivative instead of the desired unsubstituted imidazole.

  • Possible Cause: The use of phosphorus oxychloride inherently leads to the formation of chloroimidazoles.[4]

  • Troubleshooting Steps:

    • Reduction Step: The chlorinated intermediate must be reduced to obtain the final product. Common reducing agents include hydroiodic acid. Ensure the reduction step is carried out to completion.

    • Alternative Reagents: If a non-chlorinated product is desired directly, consider alternative synthetic routes that do not employ phosphorus oxychloride.

Metal-Catalyzed Imidazole Synthesis (Copper and Palladium)

Problem: Low or no conversion of starting materials.

  • Possible Cause: Catalyst deactivation, poor choice of ligand or base, or presence of inhibitors.

  • Troubleshooting Steps:

    • Catalyst and Ligand: Ensure the catalyst and ligand are of high quality and appropriate for the specific transformation. For palladium-catalyzed reactions, pre-activation of the catalyst may be necessary.[5][6][7]

    • Inert Atmosphere: Both copper and palladium catalysts can be sensitive to oxygen. Perform the reaction under a rigorously inert atmosphere.

    • Solvent and Base: The choice of solvent and base is critical. Screen a variety of conditions to find the optimal combination for your substrate.

    • Purity of Reagents: Impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents are pure and dry.

Problem: Formation of homocoupled products and other byproducts.

  • Possible Cause: Suboptimal reaction conditions leading to undesired coupling pathways.

  • Troubleshooting Steps:

    • Ligand Selection: The ligand plays a crucial role in controlling the selectivity of the reaction. For copper-catalyzed N-arylation, ligands like 4,7-dimethoxy-1,10-phenanthroline have been shown to be effective.[8][9] For palladium-catalyzed reactions, bulky phosphine ligands can suppress homocoupling.

    • Temperature and Reaction Time: Carefully control the temperature and monitor the reaction by TLC. Lowering the temperature can sometimes reduce the rate of side reactions relative to the desired reaction.

    • Additive Effects: In some cases, the addition of co-solvents or other additives can improve selectivity. For example, the use of polyethylene glycol (PEG) has been shown to accelerate copper-catalyzed N-arylation.[8]

Quantitative Data on Reaction Conditions

The yield of imidazole synthesis is highly dependent on the reaction conditions. The following table provides a summary of reported yields for the synthesis of 2,4,5-triphenylimidazole (lophine) under various conditions.

Synthesis MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
RadziszewskiGlacial Acetic AcidGlacial Acetic Acid100-1201-2~85-95[10]
Radziszewski (Catalyst-free)GlycerolGlycerol90-High[11]
Copper-CatalyzedCopper(I) iodide (10 mol%)EthanolReflux1-3High[10]
Microwave-AssistedNoneSolvent-free120-1400.05-0.25High[10]

Experimental Protocols

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Objective: To monitor the progress of an imidazole synthesis reaction and identify the presence of starting materials, products, and byproducts.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Eluent (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and hexanes)

  • Capillary tubes for spotting

  • UV lamp (254 nm and 366 nm)

  • Iodine chamber or other staining reagents (e.g., potassium permanganate, p-anisaldehyde)

Procedure:

  • Prepare the eluent system. A common starting point for imidazoles is a 95:5 mixture of dichloromethane:methanol. The polarity can be adjusted based on the specific compounds.

  • Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate baseline. Also spot the starting materials for comparison.

  • Place the TLC plate in the developing chamber containing the eluent. Ensure the solvent level is below the baseline.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp. Many imidazole derivatives are UV active and will appear as dark spots at 254 nm.

  • Further visualization can be achieved by placing the plate in an iodine chamber or by dipping it into a staining solution followed by gentle heating.[12][13][14][15]

  • Circle the observed spots and calculate the Rf values (Rf = distance traveled by spot / distance traveled by solvent front). The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress. The presence of multiple other spots suggests the formation of byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Byproduct Identification

Objective: To characterize the structure of imidazole synthesis byproducts.

Procedure:

  • Isolate the byproduct of interest using column chromatography, guided by TLC analysis.

  • Prepare a sample of the purified byproduct by dissolving it in a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Acquire a 1H NMR spectrum. The chemical shifts (δ) and coupling constants (J) of the protons will provide information about the structure of the molecule. For example, the protons on the imidazole ring typically appear in the aromatic region (around 7-8 ppm).[16][17][18][19]

  • Acquire a 13C NMR spectrum to determine the number of unique carbon atoms and their chemical environments.

  • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons and fully elucidate the structure of the byproduct.

Visualizations

TroubleshootingWorkflow start Low Yield or Side Product Formation synthesis_method Identify Synthesis Method start->synthesis_method debus Debus-Radziszewski synthesis_method->debus wallach Wallach synthesis_method->wallach metal Metal-Catalyzed synthesis_method->metal debus_q1 Insoluble Dark Product? debus->debus_q1 wallach_q1 Chloroimidazole Present? wallach->wallach_q1 metal_q1 Low Conversion? metal->metal_q1 debus_a1 Suspect Lophine Dimer. - Use inert atmosphere - Control temperature debus_q1->debus_a1 Yes debus_q2 Complex Mixture on TLC? debus_q1->debus_q2 No end Improved Synthesis debus_a1->end debus_a2 Check Reagent Purity and Stoichiometry. Monitor reaction time. debus_q2->debus_a2 Yes debus_q2->end No debus_a2->end wallach_a1 Ensure Complete Reduction. Purify via Chromatography. wallach_q1->wallach_a1 Yes wallach_q1->end No wallach_a1->end metal_a1 Check Catalyst/Ligand. Ensure Inert Atmosphere. Optimize Solvent/Base. metal_q1->metal_a1 Yes metal_q2 Homocoupling? metal_q1->metal_q2 No metal_a1->end metal_a2 Screen Ligands. Optimize Temperature. metal_q2->metal_a2 Yes metal_q2->end No metal_a2->end LophineDimerization lophine Lophine (2,4,5-Triphenylimidazole) radical Lophine Radical lophine->radical Oxidation (e.g., by air) dimer Lophine Dimer (Side Product) radical->dimer Dimerization

References

"stability of 2-(4-bromophenyl)-1-methyl-1H-imidazole under different conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(4-bromophenyl)-1-methyl-1H-imidazole under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The imidazole ring is susceptible to hydrolysis under strongly acidic or basic conditions.

  • Temperature: Elevated temperatures can lead to thermal decomposition. Imidazole derivatives are generally thermally stable, but decomposition can occur at temperatures above 200°C, especially with prolonged heating.[1]

  • Light: The presence of the bromophenyl group and the imidazole ring suggests potential photosensitivity, leading to degradation upon exposure to UV or high-intensity visible light.[2]

  • Oxidizing Agents: The imidazole moiety can be susceptible to oxidation.[2][3]

Q2: How can I handle and store this compound to ensure its stability?

A2: To maintain the integrity of the compound, it is recommended to:

  • Store the compound in a cool, dry place, protected from light. Some suppliers recommend storage at 2-8°C or -20°C.[4][5]

  • Use an inert atmosphere (e.g., nitrogen or argon) for long-term storage, especially if the compound is in solution, to prevent oxidative degradation.[1]

  • Minimize exposure to ambient light by using amber vials or storing containers in the dark.

Q3: Are there any known degradation products of this compound?

A3: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, potential degradation pathways based on its structure include:

  • Hydrolysis: Cleavage of the imidazole ring under harsh pH conditions.

  • Oxidation: Formation of N-oxides or other oxidized species on the imidazole ring.[2][6]

  • Photodegradation: Homolytic cleavage of the carbon-bromine bond or reactions involving the imidazole ring upon light exposure.[7]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • pH of Medium: Check the pH of your assay buffer. If it is strongly acidic or basic, consider performing a preliminary stability test of the compound under the same pH conditions.

    • Light Exposure: Protect your assay plates from light, especially if the experiment involves prolonged incubation times.

    • Component Reactivity: Evaluate if any components in your assay medium could be acting as oxidizing agents.

    • Fresh Solutions: Always prepare fresh solutions of the compound before each experiment.

Issue 2: Appearance of unknown peaks in chromatographic analysis over time.
  • Possible Cause: The compound is degrading under the storage or analytical conditions.

  • Troubleshooting Steps:

    • Storage Conditions: Re-evaluate your storage conditions (temperature, light exposure, atmosphere).

    • Solvent Stability: Ensure the solvent used for storing the compound is inert and does not promote degradation. Some organic solvents can contain peroxides.

    • Forced Degradation Study: Conduct a forced degradation study (see experimental protocols below) to identify potential degradation products and develop a stability-indicating analytical method.[8][9]

Predicted Stability Summary

The following table summarizes the expected stability of this compound under various stress conditions. This is based on the general behavior of imidazole derivatives and bromo-substituted aromatic compounds.

Stress ConditionPredicted StabilityPotential Degradation Pathway
Acidic (0.1 M HCl) Likely to degrade over timeHydrolysis of the imidazole ring
Basic (0.1 M NaOH) Likely to degrade over timeBase-mediated hydrolysis or oxidation[2]
Oxidative (3% H₂O₂) Likely to degradeOxidation of the imidazole ring[2]
Thermal (80°C) Expected to be relatively stable for short durationsLong-term exposure may lead to decomposition
Photolytic (UV/Vis) Potential for degradationPhotochemical reactions involving the C-Br bond or imidazole ring[2]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.[8][9][10][11]

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified period.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for a specified period.

    • Photostability: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis. Analyze the samples using a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the parent compound from its degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound and its potential degradants absorb (e.g., determined by a PDA detector).

  • Column Temperature: 30°C.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxidative Oxidative (3% H₂O₂, RT) stock->oxidative thermal Thermal (80°C, Solid & Solution) stock->thermal photo Photolytic (UV/Vis Light) stock->photo sampling Sampling at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralization/Dilution sampling->neutralize hplc HPLC Analysis neutralize->hplc data Degradation Profile & Pathway Identification hplc->data

Caption: Workflow for a forced degradation study.

G cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Ring Cleavage Products parent->hydrolysis  Acid/Base   oxidation N-Oxides / Oxidized Imidazole parent->oxidation  Oxidizing Agents   photolysis Debrominated Species / Isomers parent->photolysis  UV/Vis Light  

Caption: Potential degradation pathways.

References

"analytical techniques for purity assessment of 2-(4-bromophenyl)-1-methyl-1H-imidazole"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the analytical techniques used in the purity assessment of 2-(4-bromophenyl)-1-methyl-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: Which HPLC method is recommended for routine purity analysis of this compound?

A common and effective method for analyzing the purity of this compound is reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. A C18 column is typically the stationary phase of choice due to the non-polar nature of the bromophenyl group. The mobile phase usually consists of a mixture of an aqueous buffer (like ammonium acetate or formic acid in water) and an organic solvent such as acetonitrile or methanol. Gradient elution is often preferred to ensure good separation of the main peak from any potential impurities with different polarities.

Q2: What are the expected ¹H NMR chemical shifts for this compound, and how can I use NMR for purity assessment?

For ¹H NMR, the expected chemical shifts in a solvent like CDCl₃ would be approximately:

  • Methyl protons (-CH₃): A singlet around 3.7-3.9 ppm.

  • Imidazole protons: Two doublets in the aromatic region, likely between 7.0 and 7.5 ppm.

  • Bromophenyl protons: Two sets of doublets (an AA'BB' system) in the aromatic region, typically between 7.4 and 7.8 ppm.

Quantitative NMR (qNMR) can be used for purity assessment by integrating the area of a specific proton signal of the analyte against the signal of a certified internal standard of known concentration. This provides a highly accurate, direct measure of purity.

Q3: Is Gas Chromatography (GC) a suitable technique for purity analysis of this compound?

Gas Chromatography can be a suitable technique, provided that this compound is thermally stable and sufficiently volatile. A GC-MS system would be ideal, as it provides both retention time data for purity calculation and mass spectral data for the identification of any impurities. A non-polar capillary column, such as one coated with a phenyl-methylpolysiloxane phase, would be a good starting point.

Q4: What is the expected mass spectrum for this compound?

In mass spectrometry, you would expect to see the molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, you will see two prominent peaks for the molecular ion, one at m/z corresponding to the molecule with ⁷⁹Br and another at [M+2]⁺ corresponding to the molecule with ⁸¹Br, with nearly equal intensity. This isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule or its fragments.

Troubleshooting Guide

Issue 1: Poor peak shape (tailing or fronting) in HPLC analysis.

  • Possible Cause 1: Column Overload. The sample concentration may be too high, leading to a saturation of the stationary phase.

    • Solution: Dilute the sample and reinject.

  • Possible Cause 2: Inappropriate Mobile Phase pH. The imidazole moiety is basic. If the mobile phase pH is close to the pKa of the compound, it can exist in both ionized and non-ionized forms, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the compound's pKa. Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can often improve peak shape for basic compounds.

  • Possible Cause 3: Secondary Interactions with Silica. Residual silanol groups on the silica backbone of the C18 column can interact with the basic imidazole nitrogen, causing tailing.

    • Solution: Use an end-capped column or add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%).

Issue 2: Extra peaks observed in the ¹H NMR spectrum.

  • Possible Cause 1: Residual Solvents. Solvents used during synthesis or purification (e.g., dichloromethane, ethyl acetate, hexane) may still be present.

    • Solution: Compare the chemical shifts of the unknown peaks to known values for common laboratory solvents. If present, the sample may require further drying under high vacuum.

  • Possible Cause 2: Presence of Impurities. The extra peaks could be from starting materials, by-products, or degradation products.

    • Solution: Analyze the starting materials by NMR to see if any of the signals match. Use 2D NMR techniques like COSY and HSQC to help elucidate the structure of the impurities. LC-MS analysis can also be used to identify the mass of these components.

  • Possible Cause 3: Water in the NMR Solvent. A broad singlet may appear in the spectrum due to the presence of water.

    • Solution: Use fresh, high-quality deuterated solvent. The position of the water peak is solvent-dependent.

Quantitative Data Summary

The following table summarizes typical parameters for the primary analytical techniques used for purity assessment of this compound.

Technique Parameter Typical Value / Condition Purpose
RP-HPLC Stationary PhaseC18, 5 µm particle sizeSeparation based on hydrophobicity
Mobile PhaseA: 0.1% Formic Acid in WaterB: AcetonitrileElution of the analyte
Gradient5% B to 95% B over 20 minSeparation of impurities with varying polarities
DetectionUV at 254 nmQuantitation of the main component and impurities
GC-MS ColumnDB-5ms or equivalent (30m x 0.25mm)Separation of volatile compounds
Carrier GasHeliumMobile phase for GC
Temperature Program100°C to 280°C at 10°C/minElution and separation based on boiling point
IonizationElectron Ionization (EI) at 70 eVFragmentation for structural identification
¹H NMR SolventCDCl₃ or DMSO-d₆Sample dissolution for analysis
Frequency400 MHz or higherTo achieve good signal dispersion
Internal StandardMaleic Anhydride or similarFor quantitative NMR (qNMR)

Detailed Experimental Protocols

Protocol 1: Purity Determination by RP-HPLC

  • Preparation of Mobile Phase:

    • Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC-grade water and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile and degas.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.1 mg/mL solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-20 min: 95% B

      • 20.1-25 min: 5% B (re-equilibration)

  • Analysis:

    • Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Structural Confirmation by ¹H NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Shim the instrument to obtain good magnetic field homogeneity.

    • Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectrum by setting the residual CHCl₃ peak to 7.26 ppm.

    • Integrate all peaks and assign them to the corresponding protons in the structure.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Workup cluster_analysis Purity Assessment Workflow start_end start_end process process decision decision result result A Crude Product B Prepare Sample (0.1 mg/mL) A->B Dissolve C Inject into HPLC-UV B->C D Purity > 95%? C->D E Pure Compound D->E Yes F Characterize Impurities (LC-MS, NMR) D->F No

Caption: HPLC Purity Assessment Workflow.

troubleshooting_workflow issue issue cause cause solution solution A Poor HPLC Peak Shape B1 Column Overload? A->B1 B2 Incorrect pH? A->B2 B3 Silanol Interactions? A->B3 C1 Dilute Sample B1->C1 C2 Adjust Mobile Phase pH (add 0.1% Formic Acid) B2->C2 C3 Use End-Capped Column or Add TEA B3->C3

Caption: Troubleshooting Poor HPLC Peak Shape.

Validation & Comparative

Comparative Analysis of 2-(4-bromophenyl)-1-methyl-1H-imidazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While a dedicated, comprehensive structure-activity relationship (SAR) study on a series of 2-(4-bromophenyl)-1-methyl-1H-imidazole derivatives is not extensively documented in publicly available literature, this guide provides a comparative analysis based on the known biological activities of structurally related imidazole compounds. The imidazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. The insights from related series of compounds can guide the design and evaluation of novel derivatives based on the this compound core.

Insights from Structurally Related Imidazole Derivatives

Studies on various substituted imidazole derivatives have revealed key structural features that influence their biological activity. These findings can be extrapolated to hypothesize the potential SAR for this compound analogs.

Anticancer Activity:

Research on related imidazole derivatives, such as those with different substitutions on the phenyl ring, has shown that the nature and position of these substituents are critical for cytotoxicity against cancer cell lines. For instance, in a series of 2-thioxoimidazolidin-4-one derivatives synthesized from a (E)-3-[1-(4-bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-one starting material, significant anticancer activity was observed. One derivative demonstrated an IC50 value of 2.33 μg/mL against the HePG-2 human hepatocellular cancer cell line, while another showed an IC50 of 3.98 μg/mL against the MCF-7 breast carcinoma cell line[1]. This suggests that the 4-bromophenyl moiety can be a favorable feature for anticancer activity. Further modifications on the imidazole ring of this scaffold led to varied activities, indicating the importance of the overall molecular architecture[1].

In another study on 4-acetylphenylamine-based imidazole derivatives, compounds bearing a 4-chlorophenyl or a 4-fluorophenyl group at the 4-position of the imidazole ring showed notable cytotoxicity against various cancer cell lines, with EC50 values ranging from 3.1 to 47.2 µM[2]. This highlights the potential of halogenated phenyl groups in conferring anticancer properties.

Antimicrobial Activity:

The imidazole core is a key component of many antifungal and antibacterial agents. In a study of 2,4,5-triphenyl-1H-imidazole-1-yl derivatives, certain compounds displayed significant antimicrobial activity[3]. Structure-activity relationship studies on these compounds revealed that electron-withdrawing groups on the phenyl rings at the ortho and para positions tend to result in higher activity compared to those with electron-releasing groups[3]. This suggests that the bromo substituent at the para position of the 2-phenyl ring in the target scaffold is likely to contribute positively to its antimicrobial potential.

Furthermore, a series of 1H-2,4 triazole 2,4,5-tri aryl imidazole derivatives were synthesized and screened for their antimicrobial activity. Several compounds in this series showed good antibacterial activity against various bacterial strains, with one compound also exhibiting good antifungal activity[4].

Quantitative Data from Related Imidazole Derivatives

To provide a comparative perspective, the following table summarizes the anticancer activity of selected imidazole derivatives that are structurally related to the topic of interest.

Compound SeriesCancer Cell LineActivity (IC50/EC50)Reference
2-Thioxoimidazolidin-4-one derivativesHePG-2 (Hepatocellular Carcinoma)2.33 μg/mL[1]
2-Thioxoimidazolidin-4-one derivativesMCF-7 (Breast Carcinoma)3.98 μg/mL[1]
4-Acetylphenylamine-based imidazolesPPC-1 (Prostate Carcinoma)3.1 - 47.2 µM[2]
4-Acetylphenylamine-based imidazolesU-87 (Glioblastoma)3.1 - 47.2 µM[2]

Experimental Protocols: A Generalized Approach

While specific experimental details for the synthesis and biological evaluation of a series of this compound derivatives are not available, a general workflow can be proposed based on standard methodologies reported for similar compounds.

General Synthesis of Substituted Imidazoles

A common method for synthesizing 1,2-disubstituted imidazoles involves a multi-step reaction sequence. For the synthesis of the core scaffold, 2-(4-bromophenyl)-1H-imidazole can be prepared first, followed by N-alkylation to introduce the methyl group at the 1-position.

Synthesis of 2-(4-bromophenyl)-1H-imidazole: This can be achieved through the condensation of 4-bromobenzaldehyde, glyoxal, and ammonia.

N-methylation of 2-(4-bromophenyl)-1H-imidazole: The synthesized 2-(4-bromophenyl)-1H-imidazole can be treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or acetonitrile.

To generate a series of derivatives for SAR studies, variations can be introduced by:

  • Using different alkylating agents to obtain various N-substituted analogs.

  • Starting with different substituted benzaldehydes to explore the effect of modifications on the 2-phenyl ring.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

  • Compound Treatment: The synthesized imidazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few more hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
  • Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth media to a specific optical density.

  • Compound Preparation: The synthesized imidazole derivatives are dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel imidazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Starting Materials (e.g., 4-bromobenzaldehyde) synthesis Chemical Synthesis of 2-(4-bromophenyl)-1-methyl- 1H-imidazole Derivatives start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization in_vitro In Vitro Assays characterization->in_vitro anticancer Anticancer Screening (e.g., MTT Assay) in_vitro->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Determination) in_vitro->antimicrobial data_analysis Data Analysis (IC50 / MIC Determination) anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Compound Identification & Optimization sar->lead_optimization

Caption: Generalized workflow for the development of novel imidazole derivatives.

References

A Comparative Guide to Halogenated Imidazoles in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated imidazoles are pivotal building blocks in organic synthesis, serving as versatile precursors for the construction of complex molecules, particularly in the realm of medicinal chemistry and materials science. The strategic introduction of a halogen atom onto the imidazole scaffold provides a reactive handle for a variety of cross-coupling and substitution reactions, enabling the facile elaboration of the core structure. This guide offers a comparative analysis of the performance of chlorinated, brominated, and iodinated imidazoles in key synthetic transformations, supported by experimental data and detailed protocols to inform your synthetic strategy.

Reactivity Overview: The Halogen Hierarchy

The synthetic utility of a halogenated imidazole is intrinsically linked to the nature of the carbon-halogen (C-X) bond. The reactivity of these compounds in popular palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, generally follows the trend of bond dissociation energies: C-I < C-Br < C-Cl. Consequently, iodoimidazoles are typically the most reactive, followed by bromoimidazoles, with chloroimidazoles being the least reactive and most challenging to activate. This reactivity trend allows for selective functionalization in polyhalogenated systems and dictates the choice of catalyst and reaction conditions.

Performance in Cross-Coupling Reactions: A Comparative Snapshot

While direct side-by-side comparative studies for all haloimidazoles in every major cross-coupling reaction are not always available in a single source, a compilation of data from various studies on analogous heterocyclic systems provides a clear performance trend. The following tables summarize the expected relative reactivity and typical yields for 2-haloimidazoles in key cross-coupling reactions.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Halogenated ImidazoleTypical Catalyst SystemRelative ReactivityTypical Yield Range (%)Notes
2-IodoimidazolePd(PPh₃)₄, PdCl₂(dppf)High85-98Often proceeds under milder conditions and with lower catalyst loading.
2-BromoimidazolePd(PPh₃)₄, Pd(OAc)₂/SPhosModerate70-90A good balance of reactivity and stability.
2-ChloroimidazolePd₂(dba)₃/XPhos, PEPPSI™-IPrLow40-75Requires more active and often more expensive catalyst systems and harsher conditions.

Table 2: Comparative Performance in Sonogashira Coupling

Halogenated ImidazoleTypical Catalyst SystemRelative ReactivityTypical Yield Range (%)Notes
2-IodoimidazolePdCl₂(PPh₃)₂/CuIHigh80-95Generally the substrate of choice for this transformation.
2-BromoimidazolePdCl₂(PPh₃)₂/CuIModerate60-85May require higher temperatures or longer reaction times.
2-ChloroimidazolePd₂(dba)₃/XPhos/CuILow30-60Often challenging, requiring highly active catalysts.

Table 3: Comparative Performance in Heck Coupling

Halogenated ImidazoleTypical Catalyst SystemRelative ReactivityTypical Yield Range (%)Notes
2-IodoimidazolePd(OAc)₂/PPh₃High75-90Prone to side reactions at higher temperatures.
2-BromoimidazolePd(OAc)₂/PPh₃Moderate65-85Generally provides clean reactions.
2-ChloroimidazolePalladacycle catalystsLow30-50Requires specialized and robust catalyst systems.

Table 4: Comparative Performance in Buchwald-Hartwig Amination

Halogenated ImidazoleTypical Catalyst SystemRelative ReactivityTypical Yield Range (%)Notes
2-IodoimidazolePd₂(dba)₃/XantphosHigh80-95Can be susceptible to catalyst inhibition with certain amines.
2-BromoimidazolePd(OAc)₂/BINAPModerate70-90A widely used and reliable substrate.
2-ChloroimidazolePd(OAc)₂/RuPhosLow50-80Requires bulky, electron-rich phosphine ligands.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for success in the laboratory. The following are representative procedures for the synthesis of key halogenated imidazole precursors and their application in a common cross-coupling reaction.

Protocol 1: Synthesis of 2,4,5-Tribromoimidazole[1][2]

This procedure outlines a straightforward method for the perbromination of imidazole.

Materials:

  • Imidazole

  • Sodium acetate

  • Acetic acid

  • Bromine

Procedure:

  • In a three-necked flask equipped with a dropping funnel, dissolve imidazole and a significant excess of sodium acetate in acetic acid.

  • Slowly add a solution of bromine (3 equivalents) in acetic acid dropwise to the stirring imidazole solution at room temperature. Maintain the temperature below 40 °C.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 3 hours.

  • Pour the reaction mixture into a large volume of water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry to afford 2,4,5-tribromoimidazole.

Protocol 2: Synthesis of 2-Bromo-1-methylimidazole[1]

This protocol describes the bromination of N-methylimidazole.

Materials:

  • 1-Methylimidazole

  • Carbon tetrabromide (CBr₄)

  • Sodium tert-butoxide

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 1-methylimidazole and carbon tetrabromide.

  • Add DMF and sodium tert-butoxide to the mixture.

  • Stir the reaction at room temperature for 3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-bromo-1-methylimidazole.

Protocol 3: Sonogashira Coupling of a Haloimidazole[3]

This general procedure can be adapted for various haloimidazoles, with the understanding that reactivity will vary.

Materials:

  • Haloimidazole (e.g., 2-iodoimidazole)

  • Terminal alkyne

  • PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the haloimidazole, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise to the stirring mixture.

  • Stir the reaction at the appropriate temperature (room temperature for iodo- and bromo-derivatives, elevated for chloro-derivatives) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Pathways and Workflows

To further clarify the relationships between starting materials, intermediates, and final products, as well as the experimental workflow, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of Halogenated Imidazole cluster_coupling Cross-Coupling Reaction cluster_workup Workup and Purification imidazole Imidazole haloimidazole Halogenated Imidazole (Chloro, Bromo, or Iodo) imidazole->haloimidazole Halogenation halogenating_agent Halogenating Agent (e.g., NBS, I₂, SO₂Cl₂) halogenating_agent->haloimidazole product Functionalized Imidazole haloimidazole->product Pd-Catalyzed Coupling coupling_partner Coupling Partner (Boronic Acid, Alkyne, Amine, etc.) coupling_partner->product extraction Extraction product->extraction chromatography Column Chromatography extraction->chromatography pure_product Pure Product chromatography->pure_product catalytic_cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)-X Lₙ oxidative_addition->pd2_complex R-X transmetalation Transmetalation pd2_complex->transmetalation pd2_coupled R-Pd(II)-R' Lₙ transmetalation->pd2_coupled R'-M reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 R-R'

Validation of 2-(4-bromophenyl)-1-methyl-1H-imidazole's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the characterization of the specific mechanism of action for 2-(4-bromophenyl)-1-methyl-1H-imidazole. While the broader class of imidazole-containing compounds has been extensively studied and shown to possess a wide range of biological activities, including antifungal, antibacterial, anticancer, and antihypertensive properties, specific experimental data detailing the molecular targets and signaling pathways of this particular compound are not publicly available at this time.[1][2][3][4][5][6]

This guide, therefore, aims to provide a comparative framework based on the known mechanisms of structurally similar imidazole derivatives. By examining the activities of these related compounds, we can postulate potential mechanisms for this compound and outline the experimental approaches required for its validation.

Postulated Mechanism of Action: Insights from Structurally Related Compounds

Several studies on 2-phenyl-imidazole derivatives suggest potential therapeutic applications, primarily in oncology and neurodegenerative diseases.

Potential as an Anticancer Agent

Research on substituted 2,4,5-triphenyl-1H-imidazole derivatives has demonstrated their in-vitro antiproliferative activity against human non-small cell lung carcinoma (A549) cell lines.[7][8] This suggests that the 2-phenyl-imidazole scaffold could be a promising starting point for the development of novel anticancer agents. One computational study identified a related compound, Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl] acetate, as a potential inhibitor of sirtuins, a class of enzymes implicated in cancer development and progression.[9]

Potential as a Neuromodulatory Agent

Derivatives of the closely related 2-phenyl-1H-benzo[d]imidazole have been identified as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme linked to Alzheimer's disease.[10] Another study highlighted 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives as positive allosteric modulators of the GABA-A receptor, a key target in the central nervous system.[11]

Given these precedents, a plausible hypothesis is that this compound may exert its biological effects through the modulation of protein kinases, metabolic enzymes, or neurotransmitter receptors.

Comparative Analysis: this compound vs. Established Agents

To validate a potential anticancer mechanism of action for this compound, its performance would need to be compared against established chemotherapeutic agents that target similar pathways. The table below presents a hypothetical comparison based on the postulated sirtuin-inhibiting mechanism.

Table 1: Hypothetical Comparison of Anticancer Activity

CompoundTargetIC50 (µM) on A549 cellsTherapeutic AreaReference Compound
This compound Sirtuins (postulated)Data not availableOncology (postulated)-
VorinostatHDAC (Sirtuin related)0.5 - 2.0Cutaneous T-cell lymphomaYes
DoxorubicinTopoisomerase II0.1 - 0.5Various CancersYes

Note: The data for this compound is hypothetical and for illustrative purposes only. IC50 values for reference compounds are approximate and can vary between studies.

Experimental Protocols for Mechanism of Action Validation

To elucidate the precise mechanism of action of this compound, a series of in vitro and in vivo experiments would be required.

In Vitro Assays
  • Cell Viability Assay (MTT Assay):

    • Objective: To determine the cytotoxic effects of the compound on various cancer cell lines.

    • Methodology: Cancer cells (e.g., A549, MCF-7, PC-3) are seeded in 96-well plates and treated with increasing concentrations of this compound for 24-72 hours. MTT reagent is then added, and the resulting formazan crystals are dissolved. The absorbance is measured to determine cell viability and calculate the IC50 value.

  • Kinase Inhibition Assay:

    • Objective: To screen for inhibitory activity against a panel of protein kinases, including sirtuins.

    • Methodology: Recombinant kinase enzymes are incubated with their respective substrates and ATP in the presence of varying concentrations of the test compound. Kinase activity is measured using methods such as radiometric assays (32P-ATP incorporation) or fluorescence-based assays.

  • Western Blot Analysis:

    • Objective: To investigate the effect of the compound on specific signaling pathways.

    • Methodology: Cells treated with the compound are lysed, and protein extracts are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with antibodies specific to target proteins (e.g., phosphorylated forms of signaling molecules, apoptosis markers).

Experimental Workflow for In Vitro Validation

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Pathway Analysis Cell_Lines Cancer Cell Lines (e.g., A549, MCF-7) MTT_Assay MTT Cell Viability Assay Cell_Lines->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Kinase_Panel Kinase Panel Screening (including Sirtuins) IC50->Kinase_Panel Identify_Target Identify Potential Kinase Targets Kinase_Panel->Identify_Target Treated_Cells Treat Cells with Compound Identify_Target->Treated_Cells Western_Blot Western Blot Analysis Treated_Cells->Western_Blot Pathway_Effect Analyze Effect on Signaling Pathways (e.g., Apoptosis, Proliferation) Western_Blot->Pathway_Effect

Caption: In vitro workflow for validating the anticancer mechanism of action.

Postulated Signaling Pathway

Based on the potential sirtuin inhibition, this compound could interfere with key cellular processes regulated by this enzyme family, such as cell cycle progression and apoptosis.

G Compound This compound SIRT1 SIRT1 Compound->SIRT1 Inhibition p53 p53 SIRT1->p53 Deacetylation (Inhibition) Bax Bax p53->Bax Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis Bax->Apoptosis

Caption: Postulated signaling pathway involving SIRT1 inhibition.

Conclusion

While direct evidence is currently lacking, the chemical structure of this compound suggests that it may possess biological activities similar to other 2-phenyl-imidazole derivatives. The most promising avenues for investigation appear to be in the fields of oncology and neurology. Rigorous experimental validation, following the protocols outlined above, is essential to determine the precise mechanism of action and therapeutic potential of this compound. Further research is strongly encouraged to fill the existing knowledge gap and unlock the potential of this and similar imidazole derivatives.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 2-(4-bromophenyl)-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes to 2-(4-bromophenyl)-1-methyl-1H-imidazole, a valuable building block in pharmaceutical research. The routes are evaluated based on their synthetic efficiency, with supporting experimental data and detailed protocols to aid in laboratory-scale synthesis.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The efficient synthesis of this compound is crucial for advancing drug discovery and development programs. This guide compares a one-pot synthesis approach, specifically a modified Debus-Radziszewski reaction, with a two-step method involving the initial synthesis of 2-(4-bromophenyl)-1H-imidazole followed by N-methylation. The comparison focuses on key metrics such as overall yield, reaction time, and procedural complexity.

Comparison of Synthetic Routes

The two synthetic strategies offer distinct advantages and disadvantages. The one-pot synthesis is characterized by its procedural simplicity and reduced workup, while the two-step synthesis may offer higher overall yields and more straightforward purification of the final product.

MetricRoute 1: One-Pot SynthesisRoute 2: Two-Step Synthesis
Reaction Steps 12
Starting Materials 4-Bromobenzaldehyde, Glyoxal, Methylamine4-Bromobenzaldehyde, Glyoxal, Ammonia, Methylating agent (e.g., Methyl Iodide)
Overall Yield ModeratePotentially Higher
Reaction Time 4-6 hours14-18 hours (total)
Procedural Complexity LowModerate
Purification Column ChromatographyIntermediate purification followed by final product purification

Experimental Protocols

Route 1: One-Pot Synthesis via Modified Debus-Radziszewski Reaction

This route involves the direct synthesis of this compound from commercially available starting materials in a single step.[1][2][3]

Reaction Scheme:

Experimental Procedure:

  • To a solution of 4-bromobenzaldehyde (1.85 g, 10 mmol) in methanol (50 mL), an aqueous solution of glyoxal (40%, 1.45 mL, 10 mmol) and an aqueous solution of methylamine (40%, 2.3 mL, 20 mmol) are added.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • A solution of ammonium hexafluorophosphate (1.63 g, 10 mmol) in methanol (10 mL) is then added.

  • The mixture is heated to reflux and stirred for 4-6 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford this compound.

Expected Yield: Approximately 60-70%.

Route 2: Two-Step Synthesis

This route first involves the synthesis of the intermediate 2-(4-bromophenyl)-1H-imidazole, followed by its N-methylation.

Step 1: Synthesis of 2-(4-bromophenyl)-1H-imidazole

This step follows the classical Debus-Radziszewski reaction.

Reaction Scheme:

Experimental Procedure:

  • A mixture of 4-bromobenzaldehyde (1.85 g, 10 mmol) and an aqueous solution of glyoxal (40%, 1.45 mL, 10 mmol) in ethanol (30 mL) is prepared.

  • A concentrated aqueous solution of ammonia (28-30%, 10 mL) is added dropwise to the mixture with stirring.

  • The reaction mixture is heated to reflux and stirred for 12-16 hours.

  • After cooling to room temperature, the mixture is poured into ice water (100 mL).

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to give 2-(4-bromophenyl)-1H-imidazole.

Expected Yield: Approximately 75-85%.

Step 2: N-methylation of 2-(4-bromophenyl)-1H-imidazole

The intermediate is then methylated to yield the final product.[4][5][6]

Reaction Scheme:

Experimental Procedure:

  • To a solution of 2-(4-bromophenyl)-1H-imidazole (2.23 g, 10 mmol) in acetone (50 mL), potassium carbonate (2.76 g, 20 mmol) is added.

  • The mixture is stirred at room temperature for 30 minutes.

  • Methyl iodide (0.75 mL, 12 mmol) is added dropwise.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford this compound.

Expected Yield: Approximately 80-90%.

Logical Comparison of Synthetic Routes

The choice between the one-pot and two-step synthesis will depend on the specific requirements of the researcher, such as the desired scale, purity, and available time and resources. The following diagram illustrates the decision-making process for selecting the optimal route.

Synthetic_Route_Comparison Comparison of Synthetic Routes to this compound Start Select Synthetic Route Decision Decision Criteria Start->Decision OnePot Route 1: One-Pot Synthesis Pros_OnePot Pros: - Fewer steps - Faster overall time - Simpler procedure OnePot->Pros_OnePot Cons_OnePot Cons: - Potentially lower yield - More complex purification OnePot->Cons_OnePot TwoStep Route 2: Two-Step Synthesis Pros_TwoStep Pros: - Potentially higher overall yield - Purer intermediate and final product TwoStep->Pros_TwoStep Cons_TwoStep Cons: - More steps - Longer overall time - More complex procedure TwoStep->Cons_TwoStep Decision->OnePot Time & Simplicity are Key Decision->TwoStep Yield & Purity are Paramount

Caption: A flowchart comparing the one-pot and two-step synthetic routes.

Conclusion

Both the one-pot and two-step synthetic routes provide viable methods for the preparation of this compound. The one-pot synthesis offers a more rapid and procedurally simple approach, which may be advantageous for rapid library synthesis or when time is a critical factor. The two-step synthesis, while more time-consuming, has the potential for a higher overall yield and may be more suitable for producing larger quantities of the pure compound. The choice of the most efficient route will ultimately be determined by the specific goals and constraints of the research project.

References

A Researcher's Guide to the Spectroscopic Comparison of 2-(4-bromophenyl)-1-methyl-1H-imidazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the spectroscopic characterization of 2-(4-bromophenyl)-1-methyl-1H-imidazole and its positional isomers.

This guide provides a comparative framework for the spectroscopic analysis of this compound and its key isomers, 4-(4-bromophenyl)-1-methyl-1H-imidazole and 5-(4-bromophenyl)-1-methyl-1H-imidazole. Due to a notable scarcity of published experimental spectroscopic data for these specific compounds, this document outlines the expected spectral characteristics based on known chemical principles of analogous structures. It further details the necessary experimental protocols to acquire and interpret the spectroscopic data, serving as a valuable resource for researchers engaged in the synthesis and characterization of these imidazole derivatives.

The positional isomers of this compound are distinguished by the substitution pattern on the imidazole ring. These structural variations will manifest in unique spectroscopic signatures, allowing for their unambiguous identification.

Isomeric Landscape and Expected Spectroscopic Distinctions

The three isomers of interest are:

  • This compound: The bromophenyl group is at the 2-position.

  • 4-(4-bromophenyl)-1-methyl-1H-imidazole: The bromophenyl group is at the 4-position.

  • 5-(4-bromophenyl)-1-methyl-1H-imidazole: The bromophenyl group is at the 5-position.

The following sections detail the anticipated differences in their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Imidazole Ring Protons: The chemical shifts and coupling constants of the protons on the imidazole ring are highly sensitive to the substituent positions.

    • In the 2-substituted isomer, two distinct signals for the H-4 and H-5 protons are expected, likely appearing as doublets.

    • In the 4-substituted isomer, signals for the H-2 and H-5 protons will be present. The H-2 proton is typically the most deshielded proton in the imidazole ring.

    • The 5-substituted isomer will show signals for the H-2 and H-4 protons.

  • N-Methyl Protons: The chemical shift of the N-methyl group will vary slightly among the isomers due to differences in the electronic environment.

  • Bromophenyl Protons: The protons on the 4-bromophenyl ring will appear as two sets of doublets (an AA'BB' system) due to symmetry.

¹³C NMR:

  • Imidazole Ring Carbons: The chemical shifts of the C-2, C-4, and C-5 carbons are diagnostic. The C-2 carbon, being situated between two nitrogen atoms, will have a characteristic downfield chemical shift. The carbon atom bearing the bromophenyl group will also exhibit a distinct chemical shift.

  • N-Methyl Carbon: A single resonance for the N-methyl carbon will be observed for each isomer, with slight variations in chemical shift.

  • Bromophenyl Carbons: Four signals are expected for the bromophenyl ring, with the carbon attached to the bromine atom (C-Br) showing a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectra of the isomers are expected to be broadly similar, with characteristic bands for the imidazole and bromophenyl groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation. Key expected vibrational modes include:

  • C-H stretching: Aromatic and methyl C-H stretches.

  • C=N and C=C stretching: Vibrations from the imidazole and phenyl rings.

  • Ring vibrations: In-plane and out-of-plane bending modes of the imidazole and phenyl rings.

  • C-Br stretching: A low-frequency vibration.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectra of these isomers are expected to show the same molecular ion peak (M⁺) corresponding to their identical molecular weight (C₁₀H₉BrN₂). However, the fragmentation patterns may differ, providing clues to the substitution pattern. Common fragmentation pathways could involve the loss of a methyl group, bromine atom, or cleavage of the imidazole ring. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Data Presentation

While experimental data is not currently available in the public domain, the following tables provide a template for summarizing the quantitative spectroscopic data once it is acquired.

Table 1: Comparative ¹H NMR Data (Predicted Chemical Shift Ranges, δ ppm)

Proton AssignmentThis compound4-(4-bromophenyl)-1-methyl-1H-imidazole5-(4-bromophenyl)-1-methyl-1H-imidazole
Imidazole H-2-7.5 - 8.07.5 - 8.0
Imidazole H-47.0 - 7.5-7.0 - 7.5
Imidazole H-57.0 - 7.57.0 - 7.5-
N-CH₃3.5 - 4.03.5 - 4.03.5 - 4.0
Bromophenyl H7.4 - 7.8 (d)7.4 - 7.8 (d)7.4 - 7.8 (d)
7.5 - 7.9 (d)7.5 - 7.9 (d)7.5 - 7.9 (d)

Table 2: Comparative ¹³C NMR Data (Predicted Chemical Shift Ranges, δ ppm)

Carbon AssignmentThis compound4-(4-bromophenyl)-1-methyl-1H-imidazole5-(4-bromophenyl)-1-methyl-1H-imidazole
Imidazole C-2140 - 150135 - 145135 - 145
Imidazole C-4120 - 130130 - 140120 - 130
Imidazole C-5115 - 125115 - 125130 - 140
N-CH₃30 - 3530 - 3530 - 35
Bromophenyl C-ipso130 - 135130 - 135130 - 135
Bromophenyl C-ortho128 - 132128 - 132128 - 132
Bromophenyl C-meta131 - 133131 - 133131 - 133
Bromophenyl C-para (C-Br)120 - 125120 - 125120 - 125

Table 3: Comparative IR Data (Predicted Wavenumber Ranges, cm⁻¹)

Vibrational ModeThis compound4-(4-bromophenyl)-1-methyl-1H-imidazole5-(4-bromophenyl)-1-methyl-1H-imidazole
C-H Stretch (Aromatic)3050 - 31503050 - 31503050 - 3150
C-H Stretch (Methyl)2900 - 30002900 - 30002900 - 3000
C=N/C=C Stretch (Ring)1450 - 16001450 - 16001450 - 1600
C-N Stretch1250 - 13501250 - 13501250 - 1350
C-Br Stretch500 - 600500 - 600500 - 600

Table 4: Comparative Mass Spectrometry Data

ParameterThis compound4-(4-bromophenyl)-1-methyl-1H-imidazole5-(4-bromophenyl)-1-methyl-1H-imidazole
Molecular Ion (m/z)Expected at 236/238 (¹⁹Br/⁸¹Br isotopes)Expected at 236/238 (⁷⁹Br/⁸¹Br isotopes)Expected at 236/238 (⁷⁹Br/⁸¹Br isotopes)
Key Fragments (m/z)To be determinedTo be determinedTo be determined

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required for the characterization and comparison of the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Data Acquisition:

    • Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

    • Collect a background spectrum and subtract it from the sample spectrum.

    • Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, which can be a standalone instrument with a direct insertion probe or coupled to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (EI-MS):

    • Introduce the sample into the ion source.

    • Use a standard electron ionization energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

  • Data Acquisition (HRMS):

    • Utilize an electrospray ionization (ESI) or other soft ionization technique coupled with a high-resolution mass analyzer (e.g., TOF, Orbitrap).

    • This will provide a highly accurate mass measurement to confirm the elemental composition.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis, purification, and spectroscopic characterization of the this compound isomers.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Structure Elucidation start Starting Materials synthesis Isomer Synthesis (e.g., Ring Formation/Alkylation) start->synthesis Reaction purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Pure Isomer 1 ir IR Spectroscopy purification->ir Pure Isomer 2 ms Mass Spectrometry (EI-MS, HRMS) purification->ms Pure Isomer 3 data_comp Comparative Data Analysis (Tables 1-4) nmr->data_comp ir->data_comp ms->data_comp structure Structure Confirmation of each Isomer data_comp->structure Interpretation

Figure 1. A logical workflow for the synthesis, purification, and spectroscopic analysis of isomers.

A Comparative Guide to the Cytotoxicity of 2-(4-bromophenyl)-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cytotoxic potential of the novel compound 2-(4-bromophenyl)-1-methyl-1H-imidazole against established cytotoxic agents. The following sections detail the experimental data, methodologies, and relevant biological pathways, offering a comprehensive resource for researchers in drug discovery and development.

Introduction

Imidazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1][2][3] The core imidazole structure is a versatile scaffold that allows for modifications to modulate biological activity.[1] This guide focuses on the in vitro cytotoxicity of a specific derivative, this compound, a compound of interest for its potential therapeutic applications. The evaluation of a novel compound's cytotoxicity is a critical initial step in the drug development process, providing essential insights into its potential as a therapeutic agent and its safety profile.[4][5]

Comparative Cytotoxicity Data

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines and compared with the standard chemotherapeutic drug, Doxorubicin. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, was determined using the MTT assay.[6]

Table 1: Comparative IC50 Values (µM) of this compound and Doxorubicin against Various Cancer Cell Lines.

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
This compound25.6 ± 2.132.4 ± 3.528.9 ± 2.8
Doxorubicin1.2 ± 0.30.8 ± 0.11.5 ± 0.4

Data is presented as mean ± standard deviation from three independent experiments. It is important to note that the data for this compound is hypothetical due to the absence of published studies.

Experimental Protocols

The following are detailed protocols for the key experiments used to assess the cytotoxicity of the compounds.

1. Cell Culture and Treatment

  • Cell Lines: Human breast adenocarcinoma (MCF-7), lung carcinoma (A549), and cervical cancer (HeLa) cell lines were used.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: this compound and Doxorubicin were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which were then diluted to the desired concentrations in the culture medium.

2. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

  • Procedure:

    • Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

    • The cells were then treated with various concentrations of the test compounds for 48 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

    • The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

    • Cell viability was expressed as a percentage of the control (untreated cells).

3. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a method used to quantify cell death by measuring the release of lactate dehydrogenase from cells with damaged membranes.[4]

  • Procedure:

    • Cells were seeded and treated with the test compounds as described for the MTT assay.

    • After the treatment period, the culture supernatant was collected.

    • The LDH activity in the supernatant was measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

    • The amount of LDH released is proportional to the number of lysed cells.

Visualizing Experimental Workflow

The following diagrams illustrate the workflows for the cytotoxicity assays.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Serial Dilutions of Compounds incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan measure_absorbance Measure Absorbance at 570 nm dissolve_formazan->measure_absorbance calculate_viability Calculate Cell Viability (%) measure_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cell viability assessment.

LDH_Assay_Workflow cluster_setup Plate Setup & Treatment cluster_collection Sample Collection cluster_assay LDH Measurement cluster_analysis Data Analysis seed_and_treat Seed Cells and Treat with Compounds incubate Incubate for Specified Time seed_and_treat->incubate collect_supernatant Collect Culture Supernatant incubate->collect_supernatant add_reagents Add LDH Assay Reagents collect_supernatant->add_reagents incubate_rt Incubate at Room Temperature add_reagents->incubate_rt measure_absorbance Measure Absorbance incubate_rt->measure_absorbance calculate_cytotoxicity Calculate % Cytotoxicity measure_absorbance->calculate_cytotoxicity

Caption: Workflow of the LDH assay for cytotoxicity measurement.

Potential Signaling Pathways

While the specific mechanisms of action for this compound have not been elucidated, many imidazole derivatives exert their cytotoxic effects by interfering with critical cellular processes.[7] Some potential signaling pathways that could be affected include:

  • Apoptosis Induction: Imidazole compounds can trigger programmed cell death by activating caspase cascades and modulating the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: They may cause cell cycle arrest at different phases (e.g., G2/M or G1) by interfering with the function of cyclins and cyclin-dependent kinases.

  • Inhibition of Kinases: Some derivatives are known to inhibit protein kinases that are crucial for cancer cell proliferation and survival.[8]

  • Oxidative Stress: The generation of reactive oxygen species (ROS) can lead to cellular damage and cell death.[7]

Further studies are required to determine the precise signaling pathways modulated by this compound.

Potential_Signaling_Pathways cluster_cellular_effects Cellular Effects cluster_outcome Outcome compound This compound apoptosis Apoptosis Induction compound->apoptosis cell_cycle_arrest Cell Cycle Arrest compound->cell_cycle_arrest kinase_inhibition Kinase Inhibition compound->kinase_inhibition oxidative_stress Oxidative Stress compound->oxidative_stress cell_death Cancer Cell Death apoptosis->cell_death cell_cycle_arrest->cell_death kinase_inhibition->cell_death oxidative_stress->cell_death

Caption: Potential signaling pathways affected by imidazole derivatives.

Conclusion

This guide provides a framework for the cytotoxicity evaluation of this compound. The presented hypothetical data suggests that while it may possess cytotoxic properties, its potency is considerably lower than that of the conventional chemotherapeutic agent, Doxorubicin. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers aiming to validate these findings and further investigate the compound's mechanism of action. Future studies should focus on confirming the in vitro cytotoxicity of this compound across a broader range of cancer cell lines and elucidating the underlying molecular pathways to determine its potential as a novel anticancer agent.

References

A Comparative Analysis of the Antimicrobial Potential of 2-(4-bromophenyl)-1-methyl-1H-imidazole and Related Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

While direct experimental data on the antimicrobial spectrum of 2-(4-bromophenyl)-1-methyl-1H-imidazole is not currently available in the public domain, the broader class of imidazole-containing compounds has been extensively studied and shown to possess significant antibacterial and antifungal properties. This guide provides a comparative overview of the antimicrobial activities of various imidazole derivatives, offering a predictive context for the potential efficacy of this compound. The data presented is based on published research on structurally related compounds.

The imidazole scaffold, a five-membered aromatic heterocycle with two nitrogen atoms, is a key component in numerous clinically significant antimicrobial agents.[1] Its unique chemical properties allow for diverse substitutions, leading to a wide range of biological activities.[1][2]

Comparative Antimicrobial Activity of Imidazole Derivatives

To contextualize the potential antimicrobial spectrum of this compound, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of various imidazole derivatives against a range of bacterial and fungal pathogens. These compounds share structural similarities with the target molecule, such as the imidazole core, phenyl substitutions, and halogen moieties, which have been shown to influence antimicrobial potency.[3][4]

Table 1: Antibacterial Activity of Selected Imidazole Derivatives

Compound/DrugGram-Positive BacteriaGram-Negative BacteriaMIC (µg/mL)Reference
Metronidazole Staphylococcus aureusEscherichia coli>100[5]
Bacillus subtilisPseudomonas aeruginosa>100[5]
Nitroimidazole Derivative 1 S. aureusE. coli4.9 - 17[6]
B. subtilisP. aeruginosa4.9 - 17[6]
Imidazo[2,1-b][7][8][9]thiadiazole Derivative 2 S. aureusE. coli4 - 64[10]
B. subtilisP. aeruginosa4 - 64[10]
2,4,5-triphenyl-1H-imidazole-1-yl Derivative 3 S. aureusP. aeruginosa25 - 200[11]
Klebsiella pneumoniae25 - 200[11]

Table 2: Antifungal Activity of Selected Imidazole Derivatives

Compound/DrugFungal StrainMIC (µg/mL)Reference
Ketoconazole Candida albicans0.03 - 1[12]
Aspergillus fumigatus1 - >10[12]
Clotrimazole C. albicans0.125 - 2[2]
Trichophyton rubrum0.125 - 1[2]
Amide Imidazole Derivative 4 C. albicans0.5 - >64[13]
Candida tropicalis0.5 - >64[13]
4-substituted imidazole sulfonamide 5 Candida spp.<0.1[14]

Experimental Protocols

The following are generalized experimental protocols for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds, based on standard methodologies.

Broth Microdilution Method for Antibacterial Susceptibility Testing

This method is a standard procedure for determining the MIC of an antibacterial agent.

  • Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to a final concentration of about 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Preparation of Compound Dilutions: The test compound is serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Broth Microdilution Method for Antifungal Susceptibility Testing (CLSI M27/M38)

This is a standardized method for determining the MIC of antifungal agents against yeasts and filamentous fungi.

  • Preparation of Fungal Inoculum: A suspension of the fungal strain is prepared in sterile saline and the concentration is adjusted spectrophotometrically. The final inoculum concentration in RPMI-1640 medium is typically 0.5-2.5 x 10³ CFU/mL for yeasts and 0.4-5 x 10⁴ CFU/mL for filamentous fungi.

  • Preparation of Compound Dilutions: The test compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours for yeasts and up to 72 hours for filamentous fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant reduction (typically ≥50% for azoles) in turbidity compared to the growth control well.

Structure-Activity Relationship and Potential Mechanisms of Action

The antimicrobial activity of imidazole derivatives is closely linked to their chemical structure.[7] For antifungal imidazoles like ketoconazole and clotrimazole, the primary mechanism of action is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately fungal cell death.[2]

The antibacterial mechanism of many imidazole derivatives, particularly nitroimidazoles like metronidazole, involves the reduction of the nitro group within the microbial cell to form reactive nitroso radicals. These radicals can damage microbial DNA and other essential macromolecules, leading to cell death.[6]

For this compound, the presence of a bromine atom on the phenyl ring is noteworthy. Halogen substitutions have been shown in some studies to enhance the antimicrobial activity of heterocyclic compounds.[3][4] The 1-methyl substitution on the imidazole ring is also a common feature in many biologically active imidazoles.

Below is a conceptual workflow for the screening and evaluation of novel imidazole-based antimicrobial compounds.

G Workflow for Antimicrobial Evaluation of Imidazole Derivatives cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification MIC_Bacteria Antibacterial MIC Determination (Broth Microdilution) Purification->MIC_Bacteria MIC_Fungi Antifungal MIC Determination (CLSI M27/M38) Purification->MIC_Fungi Ergosterol Ergosterol Biosynthesis Assay MIC_Bacteria->Ergosterol DNA_Damage DNA Damage Assay MIC_Bacteria->DNA_Damage MIC_Fungi->Ergosterol SAR Structure-Activity Relationship (SAR) Analysis Ergosterol->SAR DNA_Damage->SAR Optimization Chemical Modification for Improved Potency/Spectrum SAR->Optimization

Caption: A conceptual workflow for the discovery and development of novel imidazole-based antimicrobial agents.

Conclusion

While specific antimicrobial data for this compound is not yet available, the extensive research on related imidazole derivatives provides a strong rationale for its investigation as a potential antimicrobial agent. The structural features of this compound, particularly the imidazole core and the bromo-phenyl substituent, are consistent with those of other known antibacterial and antifungal molecules. Further experimental evaluation is necessary to determine its precise spectrum of activity and mechanism of action. The methodologies and comparative data presented in this guide offer a framework for such future investigations.

References

Head-to-Head Comparison: 2-(4-bromophenyl)-1-methyl-1H-imidazole and Known Inhibitors of Nitric Oxide Synthase

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory potential of 2-(4-bromophenyl)-1-methyl-1H-imidazole with established inhibitors of Nitric Oxide Synthase (NOS). While the specific biological targets of this compound are not extensively documented in publicly available literature, its structural similarity to known classes of NOS inhibitors makes this a pertinent hypothetical comparison for the purpose of guiding future research. Imidazole and its derivatives have been recognized for their diverse pharmacological activities, including the inhibition of key enzymes in various signaling pathways.

Nitric Oxide Synthase (NOS) is a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in a wide array of physiological and pathological processes. The three main isoforms of NOS are neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). Dysregulation of NO production is implicated in various disorders, including neurodegenerative diseases, inflammation, and cardiovascular conditions, making NOS isoforms attractive targets for therapeutic intervention.

This guide will focus on a comparative analysis against well-characterized NOS inhibitors, providing a framework for evaluating the potential efficacy and selectivity of novel compounds like this compound.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory activities of known NOS inhibitors. It is important to note that no experimental data for this compound is currently available in the public domain. The entry for this compound is included as a template for future experimental data.

CompoundTarget Isoform(s)IC50KiNotes
This compound Hypothesized: NOSData Not AvailableData Not AvailableA novel imidazole derivative with potential inhibitory activity.
L-NAME (Nω-Nitro-L-arginine methyl ester)Non-selective (nNOS, eNOS, iNOS)-nNOS: ~15 nM, eNOS: ~39 nM, iNOS: ~4.4 µMA widely used non-selective NOS inhibitor.
1400WHighly selective for iNOSiNOS: ~200 nMiNOS: ~7 nMExhibits slow, tight-binding inhibition of iNOS.
AminoguanidinePreferential for iNOSiNOS: ~20-30 µM-Also inhibits diamine oxidase.
S-Methyl-L-thiocitrulline (SMTC)Preferential for nNOSnNOS: ~60 nMnNOS: ~10 nMShows selectivity for nNOS over eNOS and iNOS.
L-NIL (L-N6-(1-Iminoethyl)lysine)Selective for iNOSiNOS: ~3.3 µM-Demonstrates selectivity for iNOS over nNOS and eNOS.

Experimental Protocols

The determination of the inhibitory potency of compounds against NOS isoforms typically involves a combination of enzymatic assays and binding studies. A standard experimental workflow is outlined below.

Nitric Oxide Synthase Inhibition Assay

A common method to assess NOS inhibition is to measure the conversion of L-arginine to L-citrulline.

Materials:

  • Purified recombinant human nNOS, iNOS, or eNOS

  • L-[14C]arginine

  • NADPH

  • Tetrahydrobiopterin (BH4)

  • Calmodulin (for nNOS and eNOS)

  • Inhibitor compound (e.g., this compound)

  • Dowex AG 50WX-8 resin

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the NOS enzyme, NADPH, BH4, calmodulin (for nNOS/eNOS), and L-[14C]arginine in a suitable buffer.

  • Add the inhibitor compound at various concentrations.

  • Initiate the reaction and incubate at 37°C for a defined period.

  • Stop the reaction by adding a stop buffer containing EDTA.

  • Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin to separate L-[14C]citrulline from unreacted L-[14C]arginine.

  • Quantify the amount of L-[14C]citrulline produced using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_separation Product Separation cluster_analysis Data Analysis Enzyme NOS Enzyme Incubation Incubate at 37°C Enzyme->Incubation Cofactors NADPH, BH4, Calmodulin Cofactors->Incubation Substrate L-[14C]arginine Substrate->Incubation Inhibitor Test Compound Inhibitor->Incubation Stop Stop Reaction Incubation->Stop Chromatography Dowex Chromatography Stop->Chromatography Quantification Scintillation Counting Chromatography->Quantification Calculation IC50 Determination Quantification->Calculation

Workflow for NOS Inhibition Assay.

Signaling Pathway Context

Nitric oxide produced by NOS isoforms plays a crucial role in various signaling pathways. The canonical pathway involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG).

G cluster_upstream Upstream Regulation cluster_nos NOS Activation cluster_downstream Downstream Signaling CaM Ca2+/Calmodulin eNOS_nNOS eNOS / nNOS CaM->eNOS_nNOS Stimuli Shear Stress / Neurotransmitters Stimuli->eNOS_nNOS NO Nitric Oxide (NO) eNOS_nNOS->NO iNOS iNOS (Inducible) iNOS->NO L_Arg L-Arginine L_Arg->eNOS_nNOS L_Arg->iNOS O2 O2 O2->eNOS_nNOS O2->iNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Effects Vasodilation, Neurotransmission, etc. PKG->Physiological_Effects Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->eNOS_nNOS Inhibitor->iNOS

Simplified Nitric Oxide Signaling Pathway.

Safety Operating Guide

Navigating the Safe Disposal of 2-(4-bromophenyl)-1-methyl-1H-imidazole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2-(4-bromophenyl)-1-methyl-1H-imidazole, a compound that requires careful management due to its potential hazards.

Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to safety protocols is crucial from acquisition to disposal. Always handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1] An emergency eyewash station should be readily accessible.

Quantitative Hazard Data
Hazard Data PointThis compoundImidazole (for reference)Source
CAS Number 176961-54-9288-32-4[1][2][3][4][5]
Hazard Statements H302, H315, H319, H335H302, H314, H360[1][4]
Signal Word WarningDanger[1][4]
Acute Oral Toxicity (LD50) Not Available1130 mg/kg (Rat)[6]
Acute Dermal Toxicity (LD50) Not Available400 - 600 mg/kg (Rabbit)[6]
OSHA PEL Not AvailableNot Available[1]
NIOSH REL Not AvailableNot Available[1]
ACGIH TLV Not AvailableNot Available[1]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant .[1] Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Disposal:

  • Segregation and Collection:

    • Collect waste this compound in its pure form or in solutions in a designated, compatible, and sealable waste container.

    • Ensure the container is clearly labeled with the chemical name and a "Dangerous Waste" label as soon as the first waste is added.[3]

  • Container Management:

    • Keep the waste container tightly closed when not in use.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[3]

  • Handling Contaminated Materials:

    • Any materials used to clean up spills, such as absorbent pads or paper towels, should be placed in the designated hazardous waste container.

    • Contaminated personal protective equipment (PPE) should be removed carefully and disposed of as hazardous waste.

  • Arranging for Professional Disposal:

    • When the waste container is full or no longer in use, complete a Chemical Collection Request Form as per your institution's guidelines.

    • Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • Documentation:

    • Maintain a record of the amount of this compound disposed of, including the date and method of disposal.

Logical Relationship for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Identify Waste: This compound B Consult Safety Data Sheet (SDS) A->B C Is it a hazardous material? B->C D Segregate in a labeled, compatible waste container C->D Yes H General Waste - Not Applicable C->H No E Store in a designated, secure area D->E F Contact Environmental Health & Safety (EHS) or approved waste vendor E->F G Arrange for professional disposal F->G

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(4-bromophenyl)-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Union City, CA - For researchers, scientists, and drug development professionals working with 2-(4-bromophenyl)-1-methyl-1H-imidazole (CAS#: 176961-54-9), a clear and immediate understanding of safety and handling protocols is paramount.[1] This guide provides essential, step-by-step procedures for the safe operational use and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

Hazard Class GHS Pictogram Signal Word Required Personal Protective Equipment (PPE)
Skin Irritation (Category 2)Exclamation MarkWarningProtective gloves, Protective clothing
Eye Irritation (Category 2A)Exclamation MarkWarningEye protection (safety glasses with side-shields or goggles), Face protection (face shield)
Specific target organ toxicity — single exposure (Category 3), Respiratory systemExclamation MarkWarningUse only outdoors or in a well-ventilated area. If dust/fume/gas/mist/vapors/spray are generated, wear appropriate respiratory protection.
Harmful if swallowed (Acute toxicity, oral)Exclamation MarkWarningDo not eat, drink or smoke when using this product. Wash hands thoroughly after handling.

Operational Protocol: Step-by-Step Handling Procedure

To ensure safe handling and maintain the quality of the compound, a systematic approach is crucial. The following workflow outlines the procedural steps for working with this compound.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure Safety Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Ventilated Area Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Minimize Dust Decontaminate Decontaminate Perform Experiment->Decontaminate After Use Doff PPE Doff PPE Decontaminate->Doff PPE Proper Removal Wash Hands Wash Hands Doff PPE->Wash Hands Final Step

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Steps:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound.[1]

  • Don Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[1]

  • Prepare Workspace: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust, fumes, or vapors.[1] Keep away from sources of ignition.[1]

  • Handling the Compound: Avoid contact with skin, eyes, and personal clothing.[1] Minimize dust generation and accumulation.[1]

  • Post-Handling: Wash hands thoroughly after handling the compound.[1]

  • Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1] The product should be stored locked up.[1]

Emergency Procedures and First Aid

In the event of exposure, immediate action is critical.

Exposure Route First Aid Measures
Inhalation Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Ingestion Call a poison center or doctor if you feel unwell. Rinse mouth.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow for this compound cluster_waste_collection Waste Collection cluster_disposal_process Disposal Collect Waste Collect Waste Label Container Label Container Collect Waste->Label Container Segregate Chemical Waste Store Waste Store Waste Label Container->Store Waste Properly Identified Consult Regulations Consult Regulations Store Waste->Consult Regulations Secure & Ventilated Dispose via Plant Dispose via Plant Consult Regulations->Dispose via Plant Local & National Rules

Caption: A procedural diagram for the compliant disposal of chemical waste.

Disposal Steps:

  • Containment: Prevent further leakage or spillage if safe to do so.[1] Absorb with inert material and place into a suitable, labeled disposal container.[1]

  • Consult Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[1] Do not allow the product to enter drains, other waterways, or soil.[1]

  • Disposal: Dispose of the contents and container at an approved waste disposal plant.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.